PF-562271 hydrochloride
Description
Propriétés
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBZJWSAAWCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-562271 hydrochloride mechanism of action
An In-depth Technical Guide to the Mechanism of Action of PF-562271
Introduction
PF-562271, also known as VS-6062, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor.[1] It primarily targets Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] FAK is a non-receptor protein tyrosine kinase that plays a crucial role in signaling pathways initiated by integrins and growth factors, which are pivotal for cell migration, proliferation, survival, and angiogenesis.[3][4] Given that FAK expression is frequently elevated in a wide range of human cancers, it has emerged as a significant target for therapeutic intervention.[3][4] PF-562271 has been investigated in preclinical models and has advanced into Phase I clinical trials for various solid tumors, including pancreatic, head and neck, and prostate cancers.[5][6][7] This document provides a comprehensive overview of the mechanism of action of PF-562271, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
PF-562271 functions as a reversible, ATP-competitive inhibitor of FAK and PYK2.[2][8] It binds directly to the ATP-binding cleft of the FAK kinase domain, forming key hydrogen bonds with the main-chain atoms in the kinase hinge region.[6][9] This binding action prevents the autophosphorylation of FAK at the tyrosine residue 397 (Y397), which is a critical step for its activation.[4][7]
Inhibition of FAK and PYK2 disrupts downstream signaling cascades essential for tumor progression. By blocking FAK, PF-562271 effectively impedes cell migration, proliferation, and survival.[1] One of the key pathways affected is the Protein Kinase B (PKB/Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is downregulated following treatment with PF-562271.[1] The compound's action leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in cancer cells.[1][9] Furthermore, PF-562271 demonstrates anti-angiogenic properties by blocking growth factor-stimulated blood vessel formation.[9]
Quantitative Data
The inhibitory activity of PF-562271 has been quantified in various assays, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes |
| FAK | 1.5 | Potent, ATP-competitive, and reversible inhibition.[2][8][9] |
| PYK2 | 13 - 14 | Approximately 10-fold less potent than for FAK.[8][10] |
| CDK2/Cyclin E | 30 | Greater than 100-fold selectivity against many other kinases.[2][6] |
| CDK3/Cyclin E | 47 | Selectivity observed against various non-target kinases.[6] |
| CDK1/Cyclin B | 58 | Selectivity observed against various non-target kinases.[6] |
Table 2: In Vitro Cellular Activity
| Cell Line/Assay | IC50 | Notes |
| Phospho-FAK (Y397) Inhibition | 5 - 30 nM | Measured in inducible cell-based assays across various cell lines.[4][6][8] |
| MV-4-11 (Human Leukemia) | 0.2766 µM | Cell viability assay.[8] |
| SW982 (Human Synovial Sarcoma) | 0.3282 µM | Cell viability assay.[8] |
| KM12 (Human Colon Cancer) | 0.38557 µM | Cell viability assay.[8] |
| Ewing Sarcoma Cell Lines (Avg.) | 2.4 µM | Average across seven cell lines after 3 days of treatment.[2] |
| PC3-M (Prostate Cancer) | 3.3 µM | Dose-dependent inhibition of cell proliferation.[8] |
Table 3: In Vivo Antitumor Efficacy
| Tumor Model | Dose | % Tumor Growth Inhibition (TGI) |
| PC3M-luc-C6 (Prostate, s.c.) | 25 mg/kg, PO, BID | 62% |
| PC3-M (Prostate) | 50 mg/kg, PO, BID | 45% |
| BxPc3 (Pancreatic) | 50 mg/kg, PO, BID | 86% |
| BT474 (Breast) | 25-50 mg/kg, BID | 78% - 94% |
| LoVo (Colon) | 25-50 mg/kg, BID | 78% - 94% |
Data compiled from multiple preclinical studies.[6][8][9][11]
Experimental Protocols & Methodologies
Detailed protocols for the key experiments that characterize the mechanism of action of PF-562271 are summarized below.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 against purified kinase enzymes.
-
Methodology: Recombinant FAK and PYK2 enzymes are incubated with a peptide substrate and ATP in the presence of varying concentrations of PF-562271. The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (³³P-ATP) or fluorescence-based assays. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve. Selectivity is assessed by running similar assays against a panel of other kinases.[2][8]
Cell-Based FAK Autophosphorylation Assay
-
Objective: To measure the inhibition of FAK autophosphorylation (p-FAK Y397) in a cellular context.
-
Methodology: Human tumor cell lines (e.g., U87MG glioblastoma, PC-3 prostate) are cultured and treated with a range of PF-562271 concentrations for a specified duration.[4] Following treatment, cells are lysed, and the protein extracts are analyzed by Western blot or ELISA using antibodies specific for total FAK and phosphorylated FAK (Y397). The signal intensity of p-FAK is normalized to total FAK, and the IC50 is determined from the dose-response curve.[4]
Cell Proliferation and Viability Assays
-
Objective: To assess the effect of PF-562271 on cancer cell growth.
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with serial dilutions of PF-562271 for 3-5 days.[2] Cell viability is measured using colorimetric assays such as MTT or MTS, or by using reagents that measure ATP content (e.g., CellTiter-Glo). The results are used to calculate the IC50 for cell growth inhibition.[8]
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the antitumor efficacy of PF-562271 in a living organism.
-
Methodology: Human cancer cells (e.g., PC3M-luc-C6, 143B osteosarcoma) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[11][12] Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and vehicle control groups.[12] PF-562271 is administered orally (p.o.), typically twice daily (BID).[11][12] Tumor volume is measured regularly with calipers. For metastatic models, bioluminescent imaging (BLI) is often used to track disease progression.[3][11] At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess biomarkers such as cell proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[12]
Effects on the Tumor Microenvironment
Beyond its direct effects on tumor cells, PF-562271 also modulates the tumor microenvironment. Studies in pancreatic cancer models have shown that treatment with PF-562271 leads to a significant reduction in tumor-associated macrophages and cancer-associated fibroblasts (CAFs).[13][14] This alteration of the stromal composition correlates with decreased tumor cell proliferation and is a distinct mechanism compared to traditional chemotherapies like gemcitabine, which do not show similar effects on these stromal cells.[13][14]
Conclusion
PF-562271 is a selective and potent inhibitor of FAK and PYK2, acting through ATP-competitive binding to disrupt key signaling pathways involved in cancer progression. Its mechanism of action encompasses the direct inhibition of tumor cell proliferation, survival, and migration, as well as the modulation of the tumor microenvironment by reducing stromal cell populations and angiogenesis. The comprehensive preclinical data supports FAK as a valuable therapeutic target, and PF-562271 represents a significant tool for investigating the clinical potential of FAK inhibition in the treatment of advanced solid tumors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cellagentech.com [cellagentech.com]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
PF-562271 Hydrochloride: A Technical Guide to FAK/Pyk2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows.
Core Data Presentation: FAK/Pyk2 Selectivity
This compound demonstrates high potency and selectivity for FAK and its closest homolog, Pyk2. The compound is a reversible, ATP-competitive inhibitor.[1][2][3][4] In biochemical assays, PF-562271 is approximately 9 to 10-fold more selective for FAK over Pyk2.[1][4] This selectivity is maintained in cell-based assays, where it effectively inhibits FAK autophosphorylation.[2][5]
| Target | Assay Type | IC50 (nM) | Notes |
| FAK | Biochemical (Recombinant Enzyme) | 1.5 | ATP-competitive inhibition.[1][2][3][4][5][6] |
| Pyk2 | Biochemical (Recombinant Enzyme) | 13 - 14 | Approximately 10-fold less potent than for FAK.[1][2][3][5][6] |
| p-FAK (Y397) | Cell-Based (Inducible) | 5 | Measures inhibition of FAK autophosphorylation in cells.[1][2][3][5] |
| CDK2/E | Biochemical (Recombinant Enzyme) | 30 - 120 | Off-target activity noted, but requires much higher concentrations in cell-based assays to affect cell cycle.[3][5] |
| CDK5/p35 | Biochemical (Recombinant Enzyme) | 30 - 120 | Off-target activity noted.[3][5] |
| CDK1/B | Biochemical (Recombinant Enzyme) | 30 - 120 | Off-target activity noted.[3][5] |
| CDK3/E | Biochemical (Recombinant Enzyme) | 30 - 120 | Off-target activity noted.[3][5] |
PF-562271 generally displays a high degree of selectivity, showing over 100-fold greater potency against FAK and Pyk2 compared to a wide range of other kinases.[1][2][4] While some activity against cyclin-dependent kinases (CDKs) is observed in recombinant enzyme assays, significantly higher concentrations (in the micromolar range) are needed to induce effects on cell cycle progression in cell-based assays, suggesting a favorable selectivity window in a cellular context.[3][5]
Signaling Pathway Inhibition
FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in signaling pathways downstream of integrins and growth factor receptors. They are involved in cell adhesion, migration, proliferation, and survival. PF-562271 inhibits the catalytic activity of these kinases, thereby blocking downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of selectivity data. The following are protocols derived from published studies for the biochemical and cell-based assays used to characterize PF-562271.
Recombinant Enzyme Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the ability of PF-562271 to inhibit the phosphorylation of a substrate by purified FAK or Pyk2 kinase domains.
Materials:
-
Enzyme: Purified, activated FAK kinase domain (e.g., amino acids 410-689) or Pyk2 kinase domain.
-
Substrate: A random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1.
-
ATP: Adenosine triphosphate.
-
Inhibitor: this compound, serially diluted.
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.[1][4][7]
-
Detection Antibody: Anti-phosphotyrosine antibody (e.g., PY20).[1][4][7]
-
Secondary Antibody: HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG).[1][4][7]
-
Substrate for HRP: TMB or similar chromogenic substrate.
-
Microplates: 96-well ELISA plates.
Procedure:
-
Reaction Setup: In a microplate, combine the purified FAK or Pyk2 kinase domain with the poly(Glu, Tyr) substrate in the kinase buffer.[1][4][7]
-
Inhibitor Addition: Add serially diluted PF-562271 to the wells. A typical starting concentration is 1 µM, with 1/2-log dilutions.[1][4][7] Each concentration should be tested in triplicate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 50 µM).[1][4][7]
-
Incubation: Incubate the plate for a set period, for instance, 15 minutes at room temperature, to allow for phosphorylation.[1][4][7]
-
Detection:
-
Wash the wells to remove excess reagents.
-
Add the anti-phosphotyrosine primary antibody to detect the phosphorylated substrate. Incubate as required.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash again, and then add the HRP substrate.
-
-
Data Acquisition: After a color change is apparent, add the stop solution. Read the absorbance at 450 nm using a microplate reader.[1][7]
-
Analysis: The absorbance readings are proportional to kinase activity. Plot the percent inhibition against the log of the inhibitor concentration. Determine the IC50 value using a suitable model, such as the Hill-Slope Model.[1]
Cell-Based FAK Autophosphorylation Assay (Cellular IC50 Determination)
This assay measures the ability of PF-562271 to inhibit the autophosphorylation of FAK at tyrosine 397 (Y397) within a cellular environment. An inducible expression system is often used to control FAK expression.[5]
Materials:
-
Cell Line: A suitable cell line with an inducible FAK expression system (e.g., using the GeneSwitch system).[5]
-
Inducing Agent: Mifepristone or another suitable agent to induce FAK expression.
-
Inhibitor: this compound, diluted in culture media.
-
Culture Media and Reagents: Standard cell culture reagents.
-
Lysis Buffer: RIPA buffer or similar, with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies for phospho-FAK (Y397) and total FAK.
-
Detection System: Western blot or a quantitative immunoassay (e.g., ELISA).
Procedure:
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere.
-
FAK Expression Induction: Add the inducing agent to the culture medium to trigger the expression of FAK.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of PF-562271 for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of p-FAK:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-FAK (Y397) and total FAK. Use appropriate secondary antibodies for detection.
-
ELISA: Use a sandwich ELISA kit specific for p-FAK (Y397).
-
-
Data Acquisition: Quantify the band intensity (Western blot) or signal (ELISA) for both p-FAK and total FAK.
-
Analysis: Normalize the p-FAK signal to the total FAK signal for each treatment condition. Plot the percentage of p-FAK inhibition against the log of the PF-562271 concentration to determine the cellular IC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PF-562271 (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]
- 7. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
The Core Downstream Signaling Pathways of PF-562271 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] As a critical mediator of integrin and growth factor receptor signaling, FAK is a key regulator of cell proliferation, survival, migration, and angiogenesis.[1][3] Its upregulation in various tumor types has made it a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by PF-562271, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action
PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at tyrosine 397 (Y397).[5][6] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of downstream signaling cascades. By blocking this primary step, PF-562271 effectively abrogates FAK-mediated signaling.[4]
Core Downstream Signaling Pathways Affected by PF-562271
The inhibition of FAK by PF-562271 leads to the modulation of several critical downstream signaling pathways implicated in cancer progression.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. FAK activation promotes the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR.
Treatment with PF-562271 has been shown to downregulate the activity of the Akt/mTOR pathway.[3] For instance, in osteosarcoma cell lines, PF-562271 treatment led to a decrease in the phosphorylation of Akt at serine 473 (S473) and mTOR at serine 2448 (S2448).[3] Similarly, at a concentration of 250 nM, PF-562271 largely inhibited Akt-S6 phosphorylation in OE-MXRA5 priPC-1 cells.[7]
Figure 1: PF-562271 inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. FAK can activate the Ras-Raf-MEK-ERK signaling cascade.
Inhibition of FAK by PF-562271 has been demonstrated to prevent the activation of downstream signals including ERK and JNK/MAPK.[1] Studies in primary human and mouse T cells have shown that PF-562271 blocks the phosphorylation of ERK.[4] This inhibition of ERK phosphorylation is relevant as Src-dependent phosphorylation of FAK at Y925 has been reported to promote ERK/MAPK signaling.[4]
References
- 1. Facebook [cancer.gov]
- 2. PF-562271 HCl - Amerigo Scientific [amerigoscientific.com]
- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of PF-562271 Hydrochloride on Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), on cell migration. Through a comprehensive review of preclinical studies, this document outlines the mechanism of action, summarizes key quantitative data from in vitro cell migration assays, and provides detailed experimental protocols. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are investigating FAK signaling and its role in cell motility.
Introduction
Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune responses. However, in the context of cancer, aberrant cell migration is a hallmark of metastasis, the primary cause of cancer-related mortality. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cell migration, integrating signals from integrins and growth factor receptors to control cell adhesion, motility, and invasion.[1][2] Elevated FAK expression and activity are frequently observed in various human cancers and are often associated with poor prognosis.[3][4]
This compound is a small molecule, ATP-competitive inhibitor of FAK with high selectivity.[5] It also inhibits the closely related kinase Pyk2, albeit with lower potency.[1] By blocking the catalytic activity of FAK, PF-562271 disrupts downstream signaling pathways that are crucial for the dynamic regulation of focal adhesions and the cytoskeletal rearrangements required for cell movement.[1][2] This guide delves into the specifics of how PF-562271 impacts cell migration, presenting quantitative data, detailed experimental procedures, and visual representations of the underlying molecular mechanisms.
Mechanism of Action of PF-562271 in Inhibiting Cell Migration
PF-562271 exerts its inhibitory effect on cell migration primarily by targeting the catalytic activity of FAK. The binding of PF-562271 to the ATP-binding pocket of FAK prevents its autophosphorylation at tyrosine 397 (Y397).[3][4][6] This autophosphorylation event is a critical initial step in FAK activation, as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and other focal adhesion-associated proteins, initiating a cascade of downstream signaling events that promote cell migration.[7]
By inhibiting FAK Y397 phosphorylation, PF-562271 effectively blocks the recruitment of Src and the subsequent downstream signaling through pathways such as PI3K/Akt and ERK/MAPK, which are known to regulate cell polarity, cytoskeletal dynamics, and cell adhesion turnover.[1][7]
Quantitative Data on the Effect of PF-562271 on Cell Migration
The inhibitory effects of PF-562271 on cell migration have been quantified in various cancer cell lines using in vitro assays. The following tables summarize the key findings from published studies.
Table 1: Effect of PF-562271 on Chemotactic and Haptotactic Migration of Pancreatic Ductal Adenocarcinoma (PDA) Cells
| Cell Line | Migration Stimulus | PF-562271 Concentration (µM) | Inhibition of Migration (%) | Reference |
| MPanc-96 | IGF-I (100 ng/mL) | 0.1 | ~50% (p < 0.05) | [6] |
| MPanc-96 | EGF (25 ng/mL) | 0.1 | No significant inhibition | [6] |
| MPanc-96 | Collagen-I | 0.1 | ~60% (p < 0.05) | [6] |
| MAD08-608 | Collagen-I | 0.1 | Significant reduction | [6] |
Data are approximated from graphical representations in the cited literature.
Table 2: Effect of PF-562271 on the Migration of Stromal Cells
| Cell Type | Migration Stimulus | PF-562271 Concentration (µM) | Inhibition of Migration (%) | Reference |
| Mouse Macrophages | Tumor Cell Conditioned Media | 0.1 | ~70% (p < 0.05) | [8] |
| Human Pancreatic Stellate Cells (HPSCs) | Tumor Cell Conditioned Media | 0.1 | ~60% (p < 0.05) | [8] |
Data are approximated from graphical representations in the cited literature.
Table 3: Effect of PF-562271 on Invasion of High-Grade Serous Ovarian Cancer (HGSOC) Cells
| Cell Line | Assay Type | PF-562271 Concentration (µM) | Inhibition of Invasion (%) | Reference |
| SKOV3 | Transwell Invasion | Not specified | Significant inhibition | [9] |
| A2780 | Transwell Invasion | Not specified | Significant inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments used to assess the effect of PF-562271 on cell migration.
Transwell Migration Assay
This assay, also known as a Boyden chamber assay, is used to quantify the chemotactic and haptotactic migration of cells.[10][11]
Materials:
-
24-well plate with Transwell inserts (e.g., 8 µm pore size)
-
Cancer cell lines (e.g., MPanc-96)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Chemoattractant (e.g., IGF-I, EGF, or serum)
-
Haptotactic agent (e.g., Collagen-I)
-
This compound
-
PBS, Trypsin-EDTA
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Coating (for haptotaxis): If assessing haptotactic migration, coat the underside of the Transwell insert membrane with an extracellular matrix protein like Collagen-I (10 µg/mL in PBS) and incubate for 2 hours at 37°C. Allow to air dry.[6]
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Treat the cell suspension with the desired concentration of PF-562271 (e.g., 0.1 µM) or vehicle control (DMSO) and incubate for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Staining and Quantification:
-
Carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.[12][13]
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Sterile p200 pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound:
-
Once the cells are confluent, gently create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Alternatively, use a commercially available culture insert to create a more uniform gap.
-
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of PF-562271 or vehicle control.
-
Imaging:
-
Immediately capture an image of the wound at time 0.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
Visualizing Signaling Pathways and Workflows
FAK Signaling Pathway in Cell Migration
The following diagram illustrates the central role of FAK in integrating signals from integrins and growth factor receptors to promote cell migration, and the point of inhibition by PF-562271.
Caption: FAK signaling pathway in cell migration and its inhibition by PF-562271.
Experimental Workflow for a Transwell Migration Assay
The following diagram outlines the key steps in performing a Transwell migration assay to evaluate the effect of an inhibitor.
Caption: Workflow for a Trans-well migration assay.
Conclusion
This compound is a well-characterized inhibitor of FAK that effectively curtails cell migration in various cancer and stromal cell types. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, disrupts key signaling pathways essential for cell motility. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of FAK in cell migration and evaluating the therapeutic potential of FAK inhibitors. The continued investigation into the effects of PF-562271 and other FAK inhibitors will undoubtedly contribute to the development of novel anti-metastatic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. clyte.tech [clyte.tech]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment | Semantic Scholar [semanticscholar.org]
- 13. selleckchem.com [selleckchem.com]
In-depth Technical Guide: PF-562271 Hydrochloride and Angiogenesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of signaling pathways that control cell proliferation, migration, and survival, all of which are integral to angiogenesis. PF-562271 hydrochloride is a potent and selective ATP-competitive inhibitor of FAK. This technical guide provides a comprehensive overview of PF-562271's role in angiogenesis inhibition, detailing its mechanism of action, quantitative efficacy, and relevant experimental protocols. Diagrams illustrating key signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound and FAK
This compound is an orally bioavailable small molecule that acts as a reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a crucial mediator of signals from the extracellular matrix (ECM) and growth factor receptors, playing a pivotal role in endothelial cell functions required for angiogenesis.[3] Upregulation and hyperactivation of FAK are observed in many human cancers and are associated with increased malignancy and invasion.[4] By inhibiting FAK, PF-562271 disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[4][5]
Mechanism of Action in Angiogenesis Inhibition
PF-562271 exerts its anti-angiogenic effects by binding to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[1][6] This autophosphorylation is a critical initial step for FAK activation, as it creates a binding site for Src family kinases. The subsequent FAK/Src complex formation leads to the phosphorylation of downstream targets that promote angiogenic processes. By inhibiting FAK's kinase activity, PF-562271 effectively blocks these signaling events.
Caption: FAK signaling pathway in angiogenesis and its inhibition by PF-562271.
Quantitative Data
The efficacy of PF-562271 has been quantified in various in vitro and cellular assays.
Table 1: Kinase Inhibition Profile of PF-562271
| Target | IC50 (nM) | Selectivity | Reference |
| FAK | 1.5 | [1][7][8][9] | |
| Pyk2 | 14 | ~10-fold less potent than FAK | [1][8][9] |
| Other Kinases | >100-fold selectivity | >100-fold against a broad panel | [1][9] |
Table 2: Cellular Anti-Angiogenic Activity of PF-562271
| Cell Type | Assay | IC50 | Reference |
| HUVECs | Proliferation | 1.118 µM (24h) | [3] |
| HUVECs | Tube Formation | Significantly inhibited at 1 and 2 µM | [3] |
| Various Cancer Cell Lines | Migration | Inhibition observed at 0.1 µM | [10][11] |
| Various Cancer Cell Lines | Invasion | Inhibition observed at 0.1 µM | [10] |
Key Experimental Protocols
Detailed methodologies for assessing the anti-angiogenic effects of PF-562271 are provided below.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of PF-562271 on FAK's enzymatic activity.
-
Principle: Quantifies the transfer of a phosphate group from ATP to a peptide substrate by recombinant FAK. Inhibition is measured by the reduction in substrate phosphorylation.
-
Materials:
-
Recombinant FAK enzyme
-
Poly(Glu, Tyr) substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of PF-562271.
-
Add FAK enzyme, substrate, and PF-562271 to wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence for ATP consumption).
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: Workflow for an in vitro FAK kinase assay.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of PF-562271 on the viability and proliferation of endothelial cells.
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed HUVECs in 96-well plates and allow them to adhere.
-
Treat cells with various concentrations of PF-562271 for a specified duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to the control and determine the IC50.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of PF-562271 on the directional migration of endothelial cells.
-
Principle: A "wound" is created in a confluent monolayer of endothelial cells. The rate of wound closure is monitored over time to quantify cell migration.
-
Materials:
-
HUVECs
-
Culture plates
-
Pipette tip or cell scraper
-
This compound
-
Microscope with a camera
-
-
Procedure:
-
Grow HUVECs to a confluent monolayer.
-
Create a linear scratch in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add medium containing different concentrations of PF-562271.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the wound area or width at each time point and calculate the rate of closure.
-
Caption: Experimental workflow for a wound healing (scratch) assay.
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel), where they differentiate and form a network of tube-like structures.
-
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
96-well plates
-
Microscope with a camera
-
Image analysis software
-
-
Procedure:
-
Coat wells of a 96-well plate with basement membrane extract and allow it to solidify.
-
Resuspend HUVECs in medium containing various concentrations of PF-562271.
-
Seed the cells onto the prepared matrix.
-
Incubate for 4-18 hours to allow for tube formation.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops.
-
Conclusion
This compound is a potent FAK inhibitor with well-documented anti-angiogenic properties. Its ability to disrupt multiple facets of endothelial cell function, including proliferation, migration, and differentiation into capillary-like structures, highlights the therapeutic potential of targeting FAK in diseases characterized by pathological angiogenesis, such as cancer. The experimental protocols outlined in this guide provide a standardized framework for the preclinical evaluation of FAK inhibitors in the context of angiogenesis research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PF-562271 Hydrochloride: A Technical Guide on its Role in Cancer Metastasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key player in this complex process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from the extracellular matrix and growth factor receptors to regulate cell migration, invasion, survival, and proliferation. PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of PF-562271, its demonstrated effects on cancer metastasis in preclinical models, and the experimental methodologies used to evaluate its efficacy.
Introduction: The FAK Signaling Axis in Cancer Metastasis
Focal Adhesion Kinase (FAK) is a critical mediator of integrin signaling and is frequently overexpressed and activated in a wide range of human cancers.[4][5] Its activation, particularly the autophosphorylation at tyrosine 397 (Y397), creates a docking site for various signaling proteins, including Src family kinases. This FAK-Src complex then phosphorylates a multitude of downstream substrates, activating pathways crucial for the metastatic cascade, such as the PI3K/Akt and MAPK/ERK pathways.[3] These pathways collectively promote the cytoskeletal rearrangements, focal adhesion turnover, and matrix degradation necessary for cancer cell motility and invasion. Furthermore, FAK signaling contributes to the survival of cancer cells in circulation and their subsequent colonization of distant sites. The related kinase, Pyk2, shares structural and functional similarities with FAK and also plays a role in cell migration and invasion.[1][6]
Mechanism of Action of this compound
This compound is a selective inhibitor of FAK and Pyk2.[1] It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of FAK at Y397, thereby blocking its activation and downstream signaling.[6][7] By inhibiting FAK, PF-562271 disrupts the signaling nexus that connects the cancer cell to its microenvironment, thereby impeding the key processes of metastasis.
Preclinical Efficacy of PF-562271 in Cancer Metastasis
Numerous preclinical studies have demonstrated the potent anti-metastatic effects of PF-562271 across various cancer types.
In Vitro Studies: Inhibition of Cell Migration and Invasion
In vitro assays consistently show that PF-562271 effectively inhibits the migration and invasion of cancer cells. For instance, in pancreatic ductal adenocarcinoma (PDA) cell lines, PF-562271 blocked migration mediated by IGF-I and collagen.[7] Similarly, in high-grade serous ovarian cancer cells, PF-562271 treatment significantly inhibited cell adhesion and migration.[8] In glioma cell lines, the compound reduced cell invasion by up to 63%.[9]
In Vivo Studies: Reduction of Tumor Growth and Metastasis
In vivo studies using various animal models have corroborated the anti-metastatic potential of PF-562271. In an orthotopic mouse model of pancreatic cancer, treatment with PF-562271 significantly reduced tumor growth, local invasion, and metastasis to the peritoneum and liver.[6][7] In a metastatic prostate cancer model, PF-562271 demonstrated a potent effect on metastatic tumor growth.[4][5] Furthermore, studies in osteosarcoma xenografts showed that oral administration of PF-562271 dramatically reduced tumor volume and angiogenesis.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of PF-562271.
Table 1: In Vitro Efficacy of PF-562271
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MPanc-96 | Pancreatic | Migration (IGF-I stimulated) | 0.1 µmol/L | Significant decrease in migration | [7] |
| MPanc-96 | Pancreatic | Invasion (Serum stimulated) | 0.1 µmol/L | Significant decrease in invasion | [12] |
| SKOV3, A2780 | Ovarian | Adhesion and Migration | Not specified | Significant inhibition | [8] |
| CL-2, CL-3, GL261 | Glioma | Invasion | Not specified | 50-63% reduction in invasion | [9] |
| 143B, MG63, etc. | Osteosarcoma | Proliferation (IC50) | 1.76 - 3.83 µM | Dose-dependent inhibition | [11][13] |
| HUVEC | Endothelial | Proliferation (IC50) | 1.118 µM | Dose-dependent inhibition | [11] |
Table 2: In Vivo Efficacy of PF-562271
| Cancer Model | Animal Model | Dosage | Effect | Reference |
| Pancreatic (MPanc-96, MAD08-608 orthotopic) | Mouse | 33 mg/kg, twice daily | Reduced tumor growth, invasion, and metastases | [6][7] |
| Prostate (PC3M-luc-C6 subcutaneous) | Mouse | 25 mg/kg, twice daily, 5x/wk | 62% tumor growth inhibition | [4][5] |
| Prostate (PC3M-luc-C6 metastasis) | Mouse | 25 mg/kg, twice daily, 5x/wk | Significant reduction in metastatic growth | [4][5] |
| Pancreatic (BxPc3 xenograft) | Mouse | 50 mg/kg, twice daily | 86% tumor growth inhibition | [14] |
| Lung (H125 xenograft) | Mouse | 25 mg/kg, twice daily | 2-fold greater apoptosis | [14] |
| Osteosarcoma xenograft | Mouse | Not specified | Dramatically reduced tumor volume and weight | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the role of PF-562271 in cancer metastasis.
Western Blot for FAK Phosphorylation
-
Objective: To determine the effect of PF-562271 on FAK activation.
-
Procedure:
-
Cancer cells are cultured and treated with varying concentrations of PF-562271 for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FAK (Y397).
-
A corresponding antibody for total FAK is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]
-
Transwell Migration and Invasion Assays
-
Objective: To assess the effect of PF-562271 on cancer cell motility and invasion.
-
Procedure:
-
Transwell inserts with an 8 µm pore size polycarbonate membrane are used. For invasion assays, the membrane is coated with Matrigel.
-
Cancer cells, pre-treated with PF-562271 or vehicle control, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., serum, specific growth factors).
-
After incubation (typically 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7][9]
-
Orthotopic Tumor Model
-
Objective: To evaluate the effect of PF-562271 on tumor growth and metastasis in a physiologically relevant environment.
-
Procedure:
-
Human cancer cells (e.g., pancreatic, prostate) are surgically implanted into the corresponding organ of immunocompromised mice.
-
Once tumors are established (monitored by imaging techniques like MRI or bioluminescence), mice are randomized into treatment and control groups.
-
The treatment group receives PF-562271 orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor growth is monitored over time.
-
At the end of the study, mice are euthanized, and primary tumors and potential metastatic sites (e.g., liver, lungs, lymph nodes) are excised for histological analysis and quantification of metastatic burden.[7][15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed.
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: General experimental workflow for evaluating PF-562271.
Conclusion and Future Directions
This compound has emerged as a promising anti-metastatic agent in preclinical studies. Its ability to potently and selectively inhibit FAK and Pyk2 disrupts the core machinery that cancer cells utilize for invasion and dissemination. The wealth of data from in vitro and in vivo models provides a strong rationale for its continued investigation. A Phase I clinical trial has established a tolerable safety profile for PF-562271 in patients with advanced solid tumors.[2][16]
Future research should focus on identifying predictive biomarkers of response to FAK inhibition and exploring rational combination therapies. For instance, combining PF-562271 with conventional chemotherapy or other targeted agents may offer synergistic anti-tumor effects and overcome potential resistance mechanisms.[2] The modulation of the tumor microenvironment by PF-562271, including its effects on cancer-associated fibroblasts and immune cells, also warrants further investigation.[7][15][17] A deeper understanding of these aspects will be crucial for the successful clinical development of PF-562271 and other FAK inhibitors as effective anti-metastatic therapies.
References
- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 2. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, Pharmacokinetic, and Pharmacodynamic Phase I Dose-Escalation Trial of PF-00562271, an Inhibitor of Focal Adhesion Kinase, in Advanced Solid... [cancer.fr]
- 17. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the ATP-Competitive Inhibition of PF-562271
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This document details the molecular interactions, effects on signaling pathways, and methodologies for studying this inhibitor, aimed at professionals in the fields of oncology, cell biology, and drug development.
Introduction to PF-562271
PF-562271 (also known as VS-6062) is an orally bioavailable, small-molecule inhibitor that has been investigated for its potential antineoplastic and antiangiogenic activities.[1][2] It functions as a reversible, ATP-competitive inhibitor of FAK and Pyk2.[3][4][5][6][7] FAK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors, influencing key cellular processes such as adhesion, migration, proliferation, and survival.[8][9][10] Elevated expression and activity of FAK are correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling therapeutic target.[6][10][11][12]
Mechanism of Action: ATP-Competitive Inhibition
PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[7][13] This binding action prevents the endogenous ATP from associating with the kinase, thereby blocking the transfer of a phosphate group to its substrates. This mode of action is characteristic of a competitive inhibitor, as PF-562271 directly competes with ATP for the same binding site. The interaction is reversible and follows Michaelis-Menten kinetics.[5] Specifically, PF-562271 forms two of the three canonical hydrogen bonds with the main-chain atoms in the kinase hinge region, a critical interaction for its inhibitory activity.[7][13]
Kinase Selectivity and Potency
PF-562271 exhibits high potency for FAK and Pyk2, with significantly lower activity against a broad range of other kinases, highlighting its selectivity.[1][4][6]
| Target Kinase | IC50 (in vitro/cell-free) | Cell-based IC50 | Notes |
| FAK | 1.5 nM[1][3][4][5][6][7][13][14][15] | 5 nM (phospho-FAK)[1][3][5][6][13] | Highly potent inhibition. |
| Pyk2 | 13 nM[3][5], 14 nM[1][6][12][14][15] | ~4-fold less potent than FAK[5] | Approximately 10-fold less potent than for FAK in cell-free assays.[1][4][13] |
| CDK2/E | 30-120 nM[3][5] | 3.3 µM required to alter cell cycle[3][5] | Inhibition in enzymatic assays does not directly translate to cellular effects.[16] |
| CDK5/p35 | 30-120 nM[3][5] | - | |
| CDK1/B | 30-120 nM[3][5] | - | |
| CDK3/E | 30-120 nM[3][5] | - | |
| Fyn | 277 nM[11] | - | |
| VEGFR2 | >1000 nM[8] | - | Demonstrates high selectivity over VEGFR2. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Impact on FAK Signaling Pathway
FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a docking site for Src family kinases.[8][9] The resulting FAK/Src complex phosphorylates downstream targets, activating cascades like the PI3K/Akt and MAPK/ERK pathways.[2][9]
PF-562271, by inhibiting FAK's kinase activity, blocks these downstream signaling events. This leads to a dose-dependent reduction in the phosphorylation of FAK at Y397 and other sites (Y576/577, Y925) in cellular assays.[11][12][15] The inhibition of this central signaling hub results in the disruption of processes critical for tumor progression, including cell migration, invasion, proliferation, and survival.[2][12]
Caption: FAK signaling and the inhibitory action of PF-562271.
Experimental Protocols
In Vitro FAK Kinase Assay (Enzymatic Assay)
This assay quantifies the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.
Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic substrate by the FAK enzyme. Inhibition is quantified by measuring the reduction in substrate phosphorylation.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2, and 2 mM DTT.[1][7][13][17]
-
FAK Enzyme: Use a purified, activated FAK kinase domain (e.g., amino acids 410-689).[1][7][13] Prepare a working solution in kinase buffer.
-
Substrate: Use a random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1, at a concentration of 10 µg per well.[1][7][13]
-
ATP: Prepare a stock solution. The final concentration in the assay should be at or near the Km for FAK (e.g., 50 µM) to ensure sensitivity to ATP-competitive inhibitors.[1][7][13]
-
PF-562271: Prepare serial dilutions of PF-562271 at desired concentrations (e.g., starting from 1 µM).[1][7][13]
-
-
Assay Procedure:
-
Detection:
-
Stop the reaction.
-
Detect the level of substrate phosphorylation. A common method is an ELISA-based approach:
-
Coat the plate with the reaction mixture.
-
Use a general anti-phosphotyrosine antibody (e.g., PY20).[1][7][13]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][7][13]
-
Add an HRP substrate and measure the absorbance (e.g., at 450 nm) after adding a stop solution (e.g., 2 M H2SO4).[1][7][13]
-
-
-
Data Analysis:
Caption: Workflow for an in vitro FAK kinase inhibition assay.
Cellular Phospho-FAK Assay
This assay measures the ability of PF-562271 to inhibit FAK autophosphorylation in a cellular context.
Principle: Cells are treated with PF-562271, and the level of phosphorylated FAK (pFAK) at Y397 is quantified, typically by Western blot or a cell-based ELISA.
Detailed Protocol:
-
Cell Culture:
-
Treatment:
-
Treat the cells with various concentrations of PF-562271 or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification (Western Blot):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for phospho-FAK (Y397).
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for total FAK as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the pFAK signal to the total FAK signal.
-
Calculate the percent inhibition of FAK phosphorylation relative to the vehicle-treated control and determine the IC50 value.
-
Cell Viability and Proliferation Assay (e.g., SRB or MTT Assay)
This assay assesses the effect of PF-562271 on cell growth and survival.
Detailed Protocol (SRB Assay):
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere for 48 hours.[1]
-
Treatment: Add serially diluted PF-562271 to the wells and incubate for 72 hours.[1]
-
Fixation: Fix the cells by adding ice-cold 25% trichloroacetic acid (TCA) solution.[1]
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye solution.[1]
-
Washing: Wash the plates with 1% glacial acetic acid to remove unbound dye.[1]
-
Solubilization: Air-dry the plates and solubilize the bound dye in 10 mM Tris buffer (pH 10.5).[1]
-
Measurement: Read the absorbance at 540 nm.[1]
-
Analysis: Calculate the IC50 value for cell growth inhibition.
Conclusion
PF-562271 is a potent and selective ATP-competitive inhibitor of FAK and Pyk2. Its mechanism of action, centered on blocking the ATP-binding site of FAK, leads to the effective shutdown of downstream signaling pathways crucial for cancer cell proliferation, migration, and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the activity of PF-562271 and other FAK inhibitors. Understanding the technical details of its inhibitory action is essential for its application in preclinical research and for the development of novel therapeutic strategies targeting the FAK signaling axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-562271 Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and its homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[2][3] Overexpression and activation of FAK are strongly correlated with the invasive and metastatic phenotypes of various aggressive human tumors, making it a compelling target for anticancer therapies.[4][5][6] PF-562271 exhibits high selectivity for FAK (IC50 = 1.5 nM) and is approximately 10-fold less potent for Pyk2 (IC50 = 14 nM), with over 100-fold selectivity against a broad panel of other kinases.[2][4][7] This technical guide provides a comprehensive overview of the mechanism of action, efficacy in various cancer cell lines, and detailed experimental protocols related to PF-562271.
Mechanism of Action
PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of FAK and Pyk2.[1][2] This competitive inhibition prevents the phosphorylation of FAK at key tyrosine residues, notably Tyr397, which is the autophosphorylation site critical for its activation and the recruitment of other signaling proteins like Src.[5] Inhibition of FAK disrupts its scaffolding and kinase functions, thereby impeding downstream signaling cascades that are fundamental to cancer cell proliferation, survival, migration, and angiogenesis.[3][8]
Key signaling pathways modulated by PF-562271-mediated FAK inhibition include:
-
PI3K/Akt/mTOR Pathway: FAK activation is known to stimulate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation. Inhibition of FAK by PF-562271 leads to the downregulation of this pathway.[5][8]
-
ERK/MAPK Pathway: As a signal transducer for integrins, FAK can influence the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and differentiation.[3][9]
The diagram below illustrates the central role of FAK in cellular signaling and the point of intervention for PF-562271.
Efficacy of PF-562271 in Diverse Cancer Cell Lines
PF-562271 has demonstrated significant antitumor activity across a wide range of cancer cell lines in vitro. Its effects are primarily cytostatic, leading to inhibition of proliferation and cell cycle arrest, but it can also induce apoptosis in certain contexts.
Summary of In Vitro Efficacy
| Cancer Type | Cell Line(s) | IC50 (Proliferation/Viability) | Key Findings & Effects |
| Osteosarcoma | 143B, MG63, U2OS, WELL5, HOS, MG63.2 | 1.76 - 3.83 µM (72h) | Suppressed proliferation and colony formation; induced apoptosis; downregulated Akt/mTOR pathway.[5][10] |
| High-Grade Serous Ovarian Cancer | SKOV3, A2780 | Not specified | Inhibited cell adhesion, migration, and colony formation; induced G1 phase cell cycle arrest and cell senescence.[11][12] |
| Ewing Sarcoma | TC32, A673, and 5 other lines | Average of 2.4 µM (3 days) | Impaired cell viability; TC32 (2.1 µM) and A673 (1.7 µM) were most sensitive.[13] |
| Prostate Cancer | PC3-M | 3.3 µM | Induced G1 cell cycle arrest.[1] |
| Squamous Cell Carcinoma | FAK WT, FAK-/-, FAK KD | 3.3 µM, 2.08 µM, 2.01 µM respectively | Dose-dependent inhibition of cell proliferation.[7] |
| Glioblastoma | GL261, CL-2, CL-3 | Not specified | Enhanced TMZ cytotoxicity; induced G2/M arrest; reduced invasion and migration.[9] |
| Pancreatic Cancer | BxPc3, L3.6pl | Not specified | Inhibited migration and invasion in vitro; reduced tumor growth and metastasis in vivo.[1][14] |
| Epidermoid Carcinoma | A431 | 250 nM | Resulted in complete inhibition of collective cell invasion into collagen gels.[1] |
| Lung Cancer | NCI-H1395, H125 | 49.0 µM (NCI-H1395) | Induced apoptosis in H125 xenografts.[1] |
| Mesothelioma | IST-MES1 | 49.9 µM | Growth inhibition.[1] |
| Non-Small Cell Lung Cancer | EKVX | 49.7 µM | Growth inhibition.[1] |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in drug efficacy studies. The following sections detail the common methodologies used to evaluate the effects of PF-562271.
Cell Viability and Proliferation Assays (CCK-8 / SRB)
These assays quantify the dose-dependent effect of an inhibitor on cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere for 24-48 hours.
-
Drug Treatment: Treat cells with a range of concentrations of PF-562271 (e.g., 0.5 to 10 µM) or DMSO as a vehicle control.[5]
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[5][7]
-
Quantification (CCK-8 Method):
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
-
Quantification (SRB Method):
-
Fix cells with ice-cold 10-25% trichloroacetic acid (TCA).
-
Stain with Sulforhodamine B (SRB) dye solution.
-
Wash with 1% acetic acid, air-dry, and solubilize the dye with 10 mM Tris buffer.
-
Read absorbance at 540 nm.[7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a non-linear regression model (e.g., Hill-Slope).[7]
Colony Formation Assay
This assay assesses the long-term effect of the drug on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of PF-562271.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.[5][10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with PF-562271 at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
The workflow for a typical in vitro study of PF-562271 is visualized below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 3. Facebook [cancer.gov]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to PF-562271 HCl: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 hydrochloride (HCl) is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] As a critical mediator of cell adhesion, migration, proliferation, and survival signaling, FAK is a key therapeutic target in oncology.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PF-562271 HCl, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
PF-562271 HCl is the hydrochloride salt of PF-562271.[1] The compound's chemical identity and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide hydrochloride | [2] |
| Synonyms | PF-00562271, VS-6062, PF-271 | [2][6] |
| CAS Number | 939791-41-0 | [2][7] |
| Molecular Formula | C₂₁H₂₁ClF₃N₇O₃S | [2][7] |
| Molecular Weight | 543.95 g/mol | [1][2][7] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | [7][8] |
Mechanism of Action
PF-562271 acts as a dual inhibitor of FAK and Pyk2 by binding to the ATP-binding cleft of the kinase domain.[1][9] This competitive inhibition prevents the phosphorylation of FAK at key tyrosine residues, thereby blocking downstream signaling pathways involved in cell motility, invasion, and proliferation.[4] The inhibitory activity of PF-562271 is significantly more potent for FAK than for Pyk2 and shows high selectivity against a broad range of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][3]
Signaling Pathway of FAK Inhibition by PF-562271 HCl
Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.
In Vitro Activity
PF-562271 has demonstrated potent inhibitory activity against FAK and Pyk2 in cell-free assays and inhibits FAK phosphorylation in various cancer cell lines.
| Target/Assay | IC₅₀/EC₅₀ | Cell Line/System | Reference |
| FAK (cell-free) | 1.5 nM | Cell-free assay | [1][3][9] |
| Pyk2 (cell-free) | 13 nM / 14 nM | Cell-free assay | [1][7] |
| CDK2/CyclinE (cell-free) | 30 nM | Cell-free assay | [1] |
| CDK1/CyclinB (cell-free) | 58 nM | Cell-free assay | [1] |
| Phospho-FAK | 5 nM | Inducible cell-based assay | [1][9] |
| Cell Proliferation | IC₅₀ of 2.4 µM (average) | Ewing sarcoma cell lines | [6] |
| Cell Proliferation | IC₅₀ of 3.3 µM | PC3-M cells | [10] |
| Cell Proliferation | IC₅₀ of 1.118 µM | HUVECs | [11] |
| A431 cell invasion | Complete inhibition at 250 nM | A431 cells in collagen gels | [1][9] |
In Vivo Activity
Oral administration of PF-562271 has been shown to inhibit tumor growth and metastasis in various preclinical xenograft models.
| Tumor Model | Dose and Schedule | Effect | Reference |
| PC3M-luc-C6 subcutaneous xenograft | 25 mg/kg, p.o. BID | 62% tumor growth inhibition | [12][13] |
| PC3M-luc-C6 metastasis model | 25 mg/kg, p.o. BID | Significant reduction in metastasis | [12] |
| BxPc3 pancreatic xenograft | 50 mg/kg, p.o. BID | 86% tumor growth inhibition | [1][9] |
| PC3-M prostate xenograft | 50 mg/kg, p.o. BID | 45% tumor growth inhibition | [1][9] |
| U87MG glioblastoma xenograft | < 33 mg/kg, p.o. | Dose- and time-dependent inhibition of FAK phosphorylation | [1][9] |
| MDA-MB-231 breast cancer bone metastasis | 5 mg/kg, oral | Decreased tumor growth and signs of bone healing | [1][9][13] |
Experimental Protocols
FAK Kinase Assay (Cell-Free)
This protocol outlines the general steps for determining the in vitro inhibitory activity of PF-562271 on FAK.
Methodology:
-
Reaction Setup: A purified, activated FAK kinase domain (amino acids 410-689) is incubated with 50 µM ATP and 10 µ g/well of a random peptide polymer of glutamate and tyrosine (p(Glu/Tyr)) in a kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂).[9][10]
-
Inhibitor Addition: Serially diluted PF-562271 is added to the reaction mixture, typically starting from a top concentration of 1 µM.[9][10] Each concentration is tested in triplicate.
-
Incubation: The reaction is allowed to proceed for 15 minutes at an appropriate temperature.[9][10]
-
Detection: The phosphorylation of the p(Glu/Tyr) substrate is detected using a general anti-phosphotyrosine antibody (e.g., PY20), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][10]
-
Data Analysis: The signal is quantified, and IC₅₀ values are calculated using appropriate software (e.g., GraphPad Prism).[10]
Experimental Workflow for FAK Kinase Assay
Caption: A generalized workflow for an in vitro FAK kinase inhibition assay.
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is used to assess the effect of PF-562271 on the proliferation of cancer cells.
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach for 48 hours.[10]
-
Compound Treatment: The cells are treated with various concentrations of PF-562271 and incubated for 72 hours.[11]
-
Cell Fixation: The cells are fixed by adding ice-cold 25% trichloroacetic acid (TCA) solution.[10]
-
Staining: The fixed cells are stained with a 0.4% (w/v) Sulforhodamine B (SRB) dye solution.[10]
-
Washing and Solubilization: The plates are washed with 1% glacial acetic acid, air-dried, and the bound dye is solubilized with 10 mM Tris buffer (pH 10.5).[10]
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.[10]
-
Data Analysis: The inhibitory rate is calculated, and IC₅₀ values are determined using curve-fitting software.[10][11]
Western Blot Analysis for FAK Phosphorylation
This protocol is used to determine the effect of PF-562271 on FAK phosphorylation within cells.
Methodology:
-
Cell Treatment: Cells are treated with PF-562271 at the desired concentrations and for the specified duration.
-
Cell Lysis: Cells are lysed using an ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, 0.5% deoxycholate) supplemented with phosphatase and protease inhibitors.[4][11]
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[4][11]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated FAK (e.g., p-FAK Y397) and total FAK. This is followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the relative levels of phosphorylated FAK.
Clinical Development
PF-562271 has undergone Phase I clinical trials in patients with advanced solid tumors, including pancreatic, head and neck, and prostate cancers.[1][4][14] These studies have evaluated the safety, pharmacokinetics, and pharmacodynamics of the compound.[15]
Conclusion
PF-562271 HCl is a well-characterized and potent inhibitor of FAK with significant preclinical anti-tumor activity. Its ability to modulate key signaling pathways involved in cancer progression makes it a valuable tool for cancer research and a potential therapeutic agent. This guide provides essential technical information to support further investigation and development of FAK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-562271 HCl - Amerigo Scientific [amerigoscientific.com]
- 8. PF-562271 HCl | CAS 939791-41-0 | Sun-shinechem [sun-shinechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-562271 Hydrochloride: A Dual FAK/Pyk2 Inhibitor for Preclinical and Clinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With nanomolar potency against both kinases, PF-562271 has emerged as a critical tool for investigating the roles of FAK and Pyk2 in various pathological processes, particularly in oncology. This technical guide provides a comprehensive overview of PF-562271, including its mechanism of action, key quantitative data, detailed experimental protocols, and a discussion of its applications in cancer research.
Introduction: The FAK/Pyk2 Signaling Axis
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors. It is a key regulator of cell adhesion, migration, proliferation, and survival.[4][5] Proline-rich Tyrosine Kinase 2 (Pyk2), a homolog of FAK, shares overlapping functions, particularly in the regulation of cell motility and invasion.[6][7] Aberrant activation of the FAK/Pyk2 signaling pathway is frequently observed in a wide range of human cancers and is associated with aggressive tumor phenotypes and poor patient prognosis.[6][8] Consequently, the development of inhibitors targeting this axis is a promising strategy in oncology drug discovery.
This compound: Mechanism of Action
PF-562271 acts as a dual inhibitor of FAK and Pyk2 by binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation.[2][3] This inhibition is reversible and competitive with ATP.[1][2] By blocking the kinase activity of FAK and Pyk2, PF-562271 effectively disrupts downstream signaling cascades that are crucial for tumor cell function.
Below is a diagram illustrating the central role of FAK and Pyk2 in cellular signaling and the inhibitory action of PF-562271.
Caption: FAK/Pyk2 Signaling Pathway and Inhibition by PF-562271.
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy parameters of PF-562271.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | Assay Type | IC50 | Reference(s) |
| FAK | Kinase Assay | 1.5 nM | [1][2][9] |
| Pyk2 | Kinase Assay | 13 nM | [1][7] |
| FAK | Cell-based (p-FAK) | 5 nM | [1][9] |
| CDK2/E | Kinase Assay | 30 nM | [1][3] |
| CDK5/p35 | Kinase Assay | 30-120 nM | [1] |
| CDK1/B | Kinase Assay | 58 nM | [3] |
| CDK3/E | Kinase Assay | 47 nM | [3] |
Table 2: In Vivo Efficacy of PF-562271
| Parameter | Model | Value | Reference(s) |
| EC50 (p-FAK inhibition) | Tumor-bearing mice | 93 ng/mL | [1][6] |
| Tumor Growth Inhibition | PC3M-luc-C6 xenograft | 62% (25 mg/kg, p.o. bid) | [10][11] |
| Tumor Growth Inhibition | BxPc3 xenograft | 86% (50 mg/kg, p.o. bid) | [3][10] |
| Tumor Growth Inhibition | PC3-M xenograft | 45% (50 mg/kg, p.o. bid) | [3][10] |
Table 3: Pharmacokinetic Parameters of PF-562271 in Humans (Phase I Study)
| Parameter | Condition | Observation | Reference(s) |
| Absorption | Single oral dose | Readily absorbed, Tmax 0.5-6 hours | [12] |
| Exposure (AUCinf) | Single dose (5-25 mg) | Dose-proportional | [12][13] |
| Exposure (AUCinf) | Single dose (35-225 mg) | Greater than dose-proportional | [12] |
| Accumulation | Multiple oral doses | Nonlinear, time-dependent | [12][13] |
| Effect of Food | Co-administration | No substantial alteration of PK | [12] |
| CYP3A Inhibition | Co-administration with midazolam | Potent inhibitor, ~5.9-fold increase in midazolam exposure | [12][14] |
| Recommended Phase II Dose | Fed state | 125 mg twice per day | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of PF-562271 in research.
Kinase Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the IC50 of PF-562271 against FAK.
Caption: Workflow for a FAK Kinase Inhibition Assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[2]
-
Prepare a solution of the purified-activated FAK kinase domain (e.g., amino acids 410-689) in kinase buffer.[2]
-
Prepare a solution of the substrate, such as a random peptide polymer of glutamic acid and tyrosine (p(Glu/Tyr)), in kinase buffer.[2]
-
Prepare a solution of ATP in kinase buffer.[2]
-
-
Kinase Reaction:
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).[2][9]
-
Add a general anti-phosphotyrosine antibody (e.g., PY20) to each well and incubate.[2][9]
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[2][9]
-
After another incubation and wash step, add an HRP substrate.[2][9]
-
-
Data Analysis:
Cell Viability Assay
This protocol describes how to assess the effect of PF-562271 on the viability of cancer cell lines.
Detailed Steps:
-
Cell Seeding:
-
Seed cancer cells in a 96-well or 384-well plate at a predetermined density (e.g., 1.25 x 10^3 cells/well) and allow them to adhere overnight.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-562271 in cell culture medium.
-
Treat the cells with the various concentrations of PF-562271.[1] Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Viability Measurement:
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP content.[2]
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Calculate the IC50 value by plotting the log-transformed, normalized data and fitting it to a dose-response curve.[2]
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of PF-562271 in a mouse xenograft model.
Caption: Workflow for an In Vivo Tumor Xenograft Study.
Detailed Steps:
-
Animal Model:
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare a formulation of PF-562271 for oral administration (e.g., in a suitable vehicle).[10]
-
Administer PF-562271 (e.g., 25-50 mg/kg, twice daily) and vehicle control to the respective groups via oral gavage.[9][10]
-
-
Monitoring and Endpoint:
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or western blotting to assess FAK phosphorylation.[1][16]
-
Applications in Research and Drug Development
This compound is a versatile tool for:
-
Target Validation: Elucidating the roles of FAK and Pyk2 in cancer cell proliferation, migration, invasion, and survival.[4][17]
-
Preclinical Studies: Evaluating the therapeutic potential of FAK/Pyk2 inhibition in various cancer models, both as a monotherapy and in combination with other agents.[18][19]
-
Translational Research: Investigating biomarkers that may predict response to FAK inhibition in a clinical setting.[20]
-
Clinical Trials: PF-562271 has been investigated in Phase I clinical trials for advanced solid tumors, providing valuable safety and pharmacokinetic data for the development of FAK inhibitors.[15][20]
Conclusion
This compound is a well-characterized and potent dual inhibitor of FAK and Pyk2. Its utility in both preclinical and early clinical research has significantly advanced our understanding of the FAK/Pyk2 signaling axis in cancer. The data and protocols presented in this guide are intended to facilitate the effective use of this important research tool by scientists and drug development professionals. The nonlinear pharmacokinetics and potent CYP3A4 inhibition observed in clinical studies are important considerations for its further development and for the design of future clinical trials involving FAK inhibitors.[12][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. cellagentech.com [cellagentech.com]
- 19. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
PF-562271 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and angiogenesis.[4] Upregulation of FAK is often correlated with the invasive and metastatic phenotype of various human tumors.[3][4] this compound's high selectivity and potent inhibition of FAK make it a valuable tool for in vitro studies aimed at elucidating the role of the FAK signaling pathway in cancer and other diseases.
Mechanism of Action
PF-562271 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FAK kinase domain.[2][5] This prevents the phosphorylation of FAK at key tyrosine residues, notably the autophosphorylation site Y397, thereby inhibiting the recruitment of Src family kinases and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways.[4][6] While highly selective for FAK, it also demonstrates inhibitory activity against Pyk2, with approximately 10-fold lower potency.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of PF-562271 across various assays and cell lines.
Table 1: Enzymatic and Cell-Based Kinase Inhibition
| Target | Assay Type | IC50 | Reference |
| FAK | Recombinant Enzyme Assay | 1.5 nM | [1][2][3][7] |
| Pyk2 | Recombinant Enzyme Assay | 13-14 nM | [1][3][7] |
| Phospho-FAK (Y397) | Inducible Cell-Based Assay | 5 nM | [1][2][3][8] |
| CDK2/E | Recombinant Enzyme Assay | 30-120 nM | [1][8] |
| CDK5/p35 | Recombinant Enzyme Assay | 30-120 nM | [1][8] |
| CDK1/B | Recombinant Enzyme Assay | 30-120 nM | [1][8] |
| CDK3/E | Recombinant Enzyme Assay | 30-120 nM | [1][8] |
Table 2: Cell Proliferation and Viability Inhibition
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| FAK WT | - | 2D Proliferation | 3.3 µM | [7] |
| FAK-/- | - | 2D Proliferation | 2.08 µM | [7] |
| FAK Kinase-Deficient | - | 2D Proliferation | 2.01 µM | [7] |
| MV-4-11 | Human Leukemia | Viability | 0.2766 µM | [7] |
| Ewing Sarcoma (average of 7 lines) | Ewing Sarcoma | Viability (3 days) | 2.4 µM | [1] |
| TC32 | Ewing Sarcoma | Viability | 2.1 µM | [1] |
| A673 | Ewing Sarcoma | Viability | 1.7 µM | [1] |
| Osteosarcoma (average of 6 lines) | Osteosarcoma | CCK-8 (72h) | 1.76-3.83 µM | [9] |
| HUVEC | Normal Endothelial | CCK-8 (24h) | 1.118 µM | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[10] Gentle warming may be necessary to ensure complete dissolution.[10] The stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.[10] For cell-based assays, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
In Vitro Kinase Assay
This protocol is adapted from established methods to determine the enzymatic inhibition of FAK by PF-562271.[2][5][7]
Materials:
-
Purified, activated FAK kinase domain (amino acids 410-689)
-
Substrate: Poly(Glu, Tyr) peptide
-
ATP
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2
-
This compound
-
Anti-phospho-tyrosine (PY20) antibody
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well microplates
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of this compound in kinase buffer.
-
In each well, add the purified FAK kinase domain, the Poly(Glu, Tyr) substrate, and the diluted PF-562271 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (final concentration typically 50 µM).
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.[2][5][7]
-
Wash the wells to remove unbound reagents.
-
Add the anti-phospho-tyrosine (PY20) primary antibody and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, then add the HRP substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate IC50 values using a suitable data analysis software (e.g., Hill-Slope Model).[5][7]
Cell Proliferation Assay (CCK-8)
This protocol describes a colorimetric assay to assess the effect of PF-562271 on cell proliferation.[9]
Materials:
-
Target cell lines (e.g., osteosarcoma cells)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plates
Procedure:
-
Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PF-562271 (e.g., 0.5, 1, 2.5, and 5 µM) or vehicle control.[9]
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.[9]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell growth inhibitory rate and determine the IC50 value.
Colony Formation Assay
This assay evaluates the long-term effect of PF-562271 on the clonogenic survival of cells.[9]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal violet staining solution (1%)
Procedure:
-
Seed a low number of cells (e.g., 400-600 cells per well) into 6-well plates and allow them to attach overnight.[9]
-
Treat the cells with different concentrations of PF-562271 or vehicle control.
-
Incubate the plates for approximately 14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[9]
-
After 14 days, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with 1% crystal violet solution for 30 minutes.[9]
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
Cell Migration/Invasion Assay (Transwell Assay)
This protocol assesses the ability of PF-562271 to inhibit cell migration and invasion.
Materials:
-
Target cell lines
-
Serum-free and complete cell culture medium
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates (for invasion assays, use Matrigel-coated inserts)
-
Crystal violet staining solution
Procedure:
-
Pre-treat cells with PF-562271 or vehicle control for a specified time.
-
Resuspend the treated cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated/invaded cells on the lower surface of the insert with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: General workflow for in vitro evaluation of PF-562271.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
Determining the IC50 of PF-562271 Hydrochloride in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6][7] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as proliferation, migration, and survival.[2][8] Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of numerous cancer types.[2][8] PF-562271 inhibits FAK, and to a lesser extent Pyk2, thereby impeding downstream signaling cascades including the ERK, JNK/MAPK, and PI3K/Akt pathways.[2][9] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using common cell viability assays.
Mechanism of Action of PF-562271
PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397) and subsequent activation.[1][8] This inhibition blocks the recruitment of other signaling molecules and disrupts the FAK signaling cascade, ultimately leading to reduced cell proliferation, migration, and invasion, and in some cases, induction of apoptosis.[1][2][8]
Data Presentation: IC50 Values of this compound
The following table summarizes reported IC50 values for PF-562271 in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | Reported IC50 (µM) |
| MV-4-11 | Leukemia | Cell Viability Assay | - | 0.2766[3] |
| SW982 | Synovial Sarcoma | Growth Inhibition Assay | - | 0.3282[3] |
| KM12 | Colon Cancer | Growth Inhibition Assay | - | 0.38557[3] |
| FAK WT | - | Proliferation Assay (2D) | 72 | 3.3[3] |
| FAK -/- | - | Proliferation Assay (2D) | 72 | 2.08[3] |
| FAK Kinase-Deficient | - | Proliferation Assay (2D) | 72 | 2.01[3] |
| TC32 | Ewing Sarcoma | Cell Viability Assay | 72 | 2.1[4] |
| A673 | Ewing Sarcoma | Cell Viability Assay | 72 | 1.7[4] |
Experimental Protocols
This section provides detailed protocols for three common cell viability assays used to determine the IC50 of this compound: the MTT, SRB, and CellTiter-Glo® assays.
Preparation of this compound Stock Solution
This compound has limited solubility in aqueous solutions.[5] A stock solution is typically prepared in dimethyl sulfoxide (DMSO).
-
Solvent: DMSO.
-
Recommended Stock Concentration: 10 mM.
-
Storage: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[4][7]
Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound is as follows:
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.[10][11][12]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[10][13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on a low-speed shaker for 10-15 minutes to ensure complete dissolution.[14][15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][15]
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total cellular protein content.[11]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)[11]
-
Tris base solution (10 mM, pH 10.5)[11]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[16]
-
Washing: Wash the plates four times with 1% acetic acid to remove the TCA and air dry.[16]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[16]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 510-565 nm.[17]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[13][18]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (suitable for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][15]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank wells from all other wells.
-
Calculate Percentage Viability: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which is considered 100% viability).[10][15]
-
% Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Vehicle Control) x 100
-
-
Generate Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine IC50 Value: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with appropriate software (such as GraphPad Prism) to calculate the precise IC50 value from the dose-response curve.[10][15] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-562271 HCl - Amerigo Scientific [amerigoscientific.com]
- 6. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for PF-562271 Hydrochloride in Western Blot Analysis of p-FAK
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It exhibits high selectivity for FAK with an IC50 of 1.5 nM, and also inhibits Pyk2 with an IC50 of 14 nM.[2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in cancer research.[1] PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules like Src, and subsequent activation of pathways including PI3K/Akt and MAPK/ERK.[1][5][6] This application note provides a detailed protocol for utilizing this compound to assess its inhibitory effect on FAK phosphorylation via Western blot.
Mechanism of Action
PF-562271 acts as an ATP-competitive inhibitor of FAK. By occupying the ATP binding site, it prevents the transfer of a phosphate group from ATP to FAK, thereby inhibiting its kinase activity. The primary indicator of FAK activation is its autophosphorylation at the Y397 residue. Inhibition by PF-562271 leads to a dose-dependent decrease in the levels of phosphorylated FAK (p-FAK) at this site.[4]
FAK Signaling Pathway and Inhibition by PF-562271
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolution and Use of PF-562271 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-562271 hydrochloride is the hydrochloride salt of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] It also demonstrates inhibitory activity against Proline-rich Tyrosine Kinase 2 (PYK2), a FAK homolog, though with approximately 10-fold less potency.[1][3] FAK is a critical non-receptor tyrosine kinase that plays a central role in signaling pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, and survival.[4] Due to its role in tumor progression and metastasis, FAK is a significant target in cancer research.[5][6] These notes provide detailed protocols for the proper dissolution and application of this compound for reproducible experimental results.
Physicochemical Properties and Solubility
Proper solubilization is paramount for the biological activity and reliability of experimental data. This compound is insoluble in aqueous solutions.[2][7] The use of an appropriate organic solvent is necessary for preparing stock solutions.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Recommended Use | Notes |
| DMSO | ≥26.35 mg/mL to 100 mg/mL[2][7] | Primary solvent for stock solutions | Gentle warming and sonication can aid dissolution.[7][8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][9] |
| Water | Insoluble[2][7] | Not Recommended | Do not use for initial dissolution. Used for final dilution of in vivo formulations. |
| Ethanol | Insoluble[2][7] | Not Recommended | Not a suitable solvent for this compound. |
| PBS (pH 7.4) | Insoluble[10] | Not Recommended | The compound is less soluble in buffers with a pH > 7.[10] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
Objective: To prepare a high-concentration, stable stock solution for long-term storage and subsequent dilution for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Calibrated pipettes
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder in a fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to make a 10 mM stock solution from 5 mg of PF-562271 HCl (MW: 543.95 g/mol ), add 919 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solid is completely dissolved and the solution is clear.[7]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][9]
Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the DMSO stock solution into cell culture medium for treating cells.
Protocol:
-
Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to prepare the final working concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture well is below the level of toxicity for the specific cell line being used, typically ≤ 0.5%.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.
-
Application: Add the final working solutions to your cells and incubate for the desired experimental duration. PF-562271 has been used in cell-based assays at concentrations ranging from nanomolar to low micromolar (e.g., 250 nM to 3.3 µM).[1][2]
Preparation of Formulations for In Vivo Use
Objective: To prepare a homogenous and stable formulation for oral administration in animal models. Note: These formulations often require co-solvents.
Example Formulation (for oral gavage): This is an example protocol; specific ratios may need optimization.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween 80
-
Sterile water or saline
Protocol:
-
To prepare a 1 mL working solution, start with 50 µL of a 100 mg/mL clarified DMSO stock solution.[2]
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[2]
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.[2]
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.[2]
-
The final solution should be prepared fresh and used immediately for optimal results.[2]
Visualizations
FAK Signaling Pathway and Inhibition by PF-562271
Caption: PF-562271 inhibits FAK autophosphorylation, blocking downstream PI3K/Akt and MAPK pathways.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing the effects of this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PF-562271 HCl - Amerigo Scientific [amerigoscientific.com]
- 8. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for PF-562271 Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent and selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] With IC50 values of 1.5 nM and 14 nM for FAK and Pyk2 respectively in cell-free assays, it serves as a critical tool for investigating the roles of these kinases in cellular processes such as migration, proliferation, and survival.[2][5][6][7][8] Dysregulation of the FAK signaling pathway is strongly correlated with the invasive and metastatic phenotypes of aggressive human tumors, making PF-562271 a compound of interest for preclinical oncology research.[2][9]
These application notes provide detailed protocols for the formulation and administration of this compound for in vivo studies in mouse models, based on established preclinical research.
Mechanism of Action
PF-562271 binds to the ATP-binding site of FAK, inhibiting its catalytic activity.[6][8][10] This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules, including Src family kinases and PI3K. By inhibiting FAK, PF-562271 disrupts integrin-mediated signaling pathways, which can lead to reduced tumor cell migration, proliferation, and survival, as well as inhibition of angiogenesis.[1][6][9][11]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to in vivo mouse studies.
| Parameter | Value | Notes | Reference(s) |
| Molecular Weight | 543.95 g/mol | Hydrochloride salt | [1][3][8][10] |
| IC50 (FAK, cell-free) | 1.5 nM | Potent inhibitor of FAK catalytic activity. | [2][4][5][6][8] |
| IC50 (Pyk2, cell-free) | 13-14 nM | ~10-fold less potent for Pyk2 than FAK. | [2][5][7][8] |
| IC50 (p-FAK, cell-based) | 5 nM | Effective inhibition of FAK phosphorylation in cells. | [2][6][8][10] |
| Solubility (DMSO) | ≥26.35 - 100 mg/mL | Soluble in DMSO. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [3][8][10][12] |
| Solubility (Water) | Insoluble | Poor aqueous solubility necessitates specific formulation vehicles. | [3][8][10] |
| Effective In Vivo Dose | 5 - 50 mg/kg | Dose-dependent tumor growth inhibition observed. Administered orally (p.o.), once or twice daily (bid). | [6][8][10][11][13] |
| In Vivo EC50 | 93 ng/mL (total) | Calculated effective concentration for FAK phosphorylation inhibition in tumor-bearing mice. | [2][3][5][12] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (Suspension)
This protocol is suitable for preparing a homogenous suspension of PF-562271 HCl, a common method for oral administration of poorly soluble compounds.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
(Optional) DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator
-
Vortex mixer
-
Calibrated oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC-Na solution by slowly adding the required amount of CMC-Na powder to sterile water while stirring vigorously to prevent clumping. Allow the solution to stir for several hours until fully dissolved and homogenous.
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of the compound.
-
Suspension Preparation: a. Place the weighed PF-562271 HCl into a sterile conical tube. b. Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping. c. Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the tube while vortexing continuously. d. (Optional) If a more homogenous suspension is desired, a small amount of DMSO (e.g., up to 4% of the total volume) can be used to first dissolve the compound before adding the CMC-Na solution.[7] e. Sonicate the suspension for 5-10 minutes to ensure uniform particle size distribution.
-
Administration: a. Before each administration, vortex the suspension thoroughly to ensure uniformity. b. Withdraw the required volume into a syringe fitted with a suitable oral gavage needle. The dosing volume for mice is typically 5-10 mL/kg. c. Administer the suspension to the mice via oral gavage. Ensure proper technique to avoid injury to the esophagus or accidental administration into the trachea.[14]
Protocol 2: Formulation of this compound for Oral Gavage (Solubilized Formulation)
This protocol uses a co-solvent system to achieve a clear solution, which may improve bioavailability. This formulation should be prepared fresh daily and used immediately.[6][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile, deionized water (ddH₂O) or saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of PF-562271 HCl in DMSO (e.g., 100 mg/mL).[6][8] This ensures the compound is fully dissolved before adding other vehicle components.
-
Vehicle Preparation (Example for a final 5% DMSO, 40% PEG300, 5% Tween80 formulation): a. In a sterile conical tube, add the required volume of the PF-562271 HCl DMSO stock solution. For example, to make 1 mL of a final 5 mg/mL solution, add 50 µL of a 100 mg/mL stock.[6][8] b. Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.[6][8] c. Add 50 µL of Tween® 80. Vortex again until the solution is clear.[6][8] d. Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Vortex thoroughly.[6][8]
-
Administration: a. The resulting solution should be clear. Use immediately after preparation for optimal results.[6][8] b. Administer the solution to mice via oral gavage as described in Protocol 1.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Toxicity: In published studies, PF-562271 was generally well-tolerated at effective doses, with no significant weight loss, morbidity, or mortality reported in xenograft models.[2][7] However, it is crucial to monitor animals daily for any signs of toxicity.
-
Pharmacodynamics: To confirm target engagement in vivo, it is recommended to collect tumor samples at various time points after dosing to measure the inhibition of FAK phosphorylation (p-FAK Y397) via methods like Western blot or immunohistochemistry.[2][9]
-
Stability: Formulations, especially solubilized ones, should be prepared fresh before each use to ensure stability and potency. Suspensions should be thoroughly re-suspended before each administration.
References
- 1. medkoo.com [medkoo.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-562271 HCl - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gavage Strategy for Decoction Formula of Traditional Chinese Medicine in Osteosarcoma Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-562271 Hydrochloride in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell proliferation, survival, migration, and invasion.[3][7][8] Upregulation and activation of FAK are often associated with the progression and metastasis of various human cancers, making it a promising therapeutic target.[3][8][9][10]
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for treating various cell lines. The document includes a summary of reported effective concentrations, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathway and a typical experimental workflow.
Data Presentation: Efficacy of PF-562271 in Preclinical Models
The following tables summarize the in vitro and cell-based inhibitory concentrations of PF-562271 across various assays and cell lines as reported in the literature.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Notes |
| FAK | 1.5 | Potent, ATP-competitive, and reversible inhibition.[1][2][3][4][5][6][11] |
| Pyk2 | 13-14 | Approximately 10-fold less potent for Pyk2 than FAK.[1][2][3][4][5][11] |
| CDKs | 30-120 | Inhibits CDK2/E, CDK5/p35, CDK1/B, and CDK3/E.[2] |
Table 2: Cell-Based Assay Inhibition
| Cell Line | Assay Type | IC₅₀ / Effective Concentration | Incubation Time | Reference |
| Inducible cell-based assay | Phospho-FAK | 5 nM | Not Specified | [2][3][4][5] |
| Pancreatic Ductal Adenocarcinoma (PDA) cells (MPanc-96, MAD08-608) | FAK Y397 Phosphorylation | 0.1 - 0.3 µM (Maximal inhibition) | Not Specified | [7] |
| Human Ewing Sarcoma Cell Lines (TC32, A673) | Cell Viability | 2.1 µM, 1.7 µM | 3 days | [2] |
| Human Ewing Sarcoma Cell Lines (average of 7 lines) | Cell Viability | 2.4 µM | 3 days | [2] |
| FAK WT, FAK-/-, FAK kinase-deficient (KD) cells | Cell Proliferation (2D culture) | 3.3 µM, 2.08 µM, 2.01 µM | Not Specified | [1] |
| Human Myeloproliferative Neoplasm cells (HEL, SET-2) | Cell Viability (MTT) | 3.90 µM, 3.12 µM | Not Specified | [12] |
| Human Osteosarcoma cell lines (143B, WELL5, MG-63, U2OS) | Apoptosis | Dose-dependent increase | 48 hours | [13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Growth | 1.118 µM | 24 hours | [13] |
| Human Squamous Cell Carcinoma (SCC) | Cell Growth (SRB assay) | 0 to 1 µM | 72 hours | [1] |
| Human Leukemia cell (MV-4-11) | Growth Inhibition | 0.2766 µM | Not Specified | [1] |
| Human Synovial Sarcoma cell (SW982) | Growth Inhibition | 0.3282 µM | Not Specified | [1] |
| Human Colon Cancer cell (KM12) | Growth Inhibition | 0.38557 µM | Not Specified | [1] |
| Human Prostate Cancer cells (PC3-M) | Cell Cycle | 3.3 µM (G1 arrest) | 48 hours | [4][5][14] |
| Human Epidermoid Carcinoma cells (A431) | Cell Invasion | 250 nM (Complete inhibition) | Not Specified | [4][5][11][14] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of PF-562271 in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to prepare a series of concentrations (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of PF-562271. Include a vehicle control (DMSO-treated) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the PF-562271 concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of FAK Phosphorylation
This protocol is to confirm the inhibitory effect of PF-562271 on its primary target, FAK.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat cells with various concentrations of PF-562271 (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against phospho-FAK (Tyr397).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of FAK phosphorylation.
Protocol 3: Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol assesses the ability of PF-562271 to induce apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with PF-562271 at concentrations determined from the cell viability assay (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
FAK Signaling Pathway Inhibition by PF-562271
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Experimental Workflow for Determining Optimal PF-562271 Concentration
Caption: Workflow for optimizing PF-562271 concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for PF-562271 Hydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), in three-dimensional (3D) cell culture models. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes, facilitating the investigation of cancer cell migration, invasion, and proliferation in a more physiologically relevant context.
Introduction
This compound is a highly selective inhibitor of FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[1][2][3] It also demonstrates activity against the structurally related proline-rich tyrosine kinase 2 (Pyk2), albeit with approximately 10-fold less potency.[1][3][4] The transition from traditional 2D cell culture to 3D models, such as spheroids, offers a more accurate representation of the tumor microenvironment, making PF-562271 a valuable tool for preclinical cancer research.[5]
Mechanism of Action
PF-562271 binds reversibly to the ATP-binding site of FAK, preventing its autophosphorylation at tyrosine 397 (Y397) and subsequent activation. This inhibition disrupts downstream signaling cascades that are crucial for cell motility, proliferation, and survival.[1][2] By targeting FAK, PF-562271 effectively impedes the dynamic processes of focal adhesion turnover, which is essential for cell movement and invasion through the extracellular matrix.[6][7]
Signaling Pathway
The inhibition of FAK by PF-562271 disrupts multiple downstream signaling pathways integral to cancer progression. Upon activation, FAK serves as a scaffolding protein, recruiting other signaling molecules to focal adhesions. Inhibition of FAK phosphorylation prevents the activation of key downstream effectors.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Notes |
| IC50 (FAK, cell-free) | 1.5 nM | ATP-competitive, reversible inhibition.[1][4] |
| IC50 (Pyk2, cell-free) | 13-14 nM | Approximately 10-fold less potent than for FAK.[4][8] |
| IC50 (p-FAK, cell-based) | 5 nM | Inhibition of FAK autophosphorylation in cellular assays.[1][4] |
Cellular Effects of PF-562271 in Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Effect |
| A431 | Collagen Invasion | 250 nM | Complete inhibition of collective cell invasion.[1][9] |
| PC3-M | Cell Cycle | 3.3 µM | G1 arrest.[1][9] |
| HGSOC (SKOV3, A2780) | Adhesion & Migration | Not specified | Significant inhibition of cell adhesion and migration.[6] |
| Osteosarcoma | Viability (72h) | IC50: 1.76-3.83 µM | Dose-dependent inhibition of cell growth.[10] |
| Glioblastoma (Primary) | Viability (with TMZ) | 16 nM | Significantly reduced viability in combination with Temozolomide.[11] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in a 3D spheroid model.
Experimental Workflow Overview
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, U-87 MG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours to allow for spheroid formation. Monitor spheroid compaction daily.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of pre-formed spheroids with this compound.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[3]
-
Working Solution Preparation: On the day of the experiment, prepare serial dilutions of PF-562271 in complete culture medium at 2X the final desired concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (medium with the equivalent percentage of DMSO).
-
Spheroid Treatment: Carefully add 100 µL of the 2X PF-562271 working solutions or vehicle control to the corresponding wells of the spheroid plate. This will bring the final volume to 200 µL and the compound concentrations to 1X.
-
Incubation: Incubate the treated spheroids for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Spheroid Viability Assay
This protocol uses a luminescence-based assay to assess the effect of PF-562271 on spheroid viability.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well containing a spheroid.[5]
-
Mix the contents on an orbital shaker for 5 minutes to facilitate cell lysis.[5]
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Spheroid Invasion Assay
This protocol assesses the impact of PF-562271 on the invasive capacity of tumor spheroids.
Materials:
-
Treated spheroids
-
Basement membrane extract (e.g., Matrigel or Cultrex BME)
-
Pre-chilled pipette tips and 96-well plate
-
Complete culture medium with and without chemoattractant (e.g., 10% FBS)
-
Imaging system (microscope with a camera)
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract. Polymerize at 37°C for 30-60 minutes.
-
Carefully transfer individual PF-562271-treated and control spheroids from the ULA plate and place one spheroid in the center of each coated well.
-
Add 100 µL of complete culture medium (containing the respective concentration of PF-562271 or vehicle) with a chemoattractant to each well.
-
Incubate the plate at 37°C and 5% CO₂.
-
Image the spheroids at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).
-
Quantify invasion by measuring the area of cell invasion extending from the spheroid core using image analysis software (e.g., ImageJ).
Conclusion
This compound is a powerful research tool for dissecting the role of FAK signaling in cancer biology. The use of 3D cell culture models in conjunction with this inhibitor allows for a more accurate assessment of its anti-proliferative and anti-invasive properties. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to incorporate PF-562271 into their 3D cell culture-based investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. bca-protein.com [bca-protein.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-562271 Hydrochloride for Studying FAK Signaling in Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[1][2][3] In many cancers, including osteosarcoma, FAK is overexpressed and its activation is associated with tumor progression and metastasis.[4][5][6] PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[7][8] Its high selectivity and oral bioavailability make it a valuable tool for investigating the role of FAK signaling in osteosarcoma and a potential therapeutic agent.[4][5]
These application notes provide a comprehensive guide to using this compound for studying FAK signaling in osteosarcoma cell lines. The document includes detailed protocols for key in vitro assays, a summary of quantitative data from published studies, and diagrams illustrating the FAK signaling pathway and experimental workflows.
Mechanism of Action
PF-562271 inhibits FAK by competing with ATP for binding to the kinase domain.[7] This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation and the recruitment of other signaling proteins like Src.[1] By inhibiting FAK phosphorylation, PF-562271 effectively blocks downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for cell growth, proliferation, and survival.[4][5] In osteosarcoma, inhibition of FAK signaling by PF-562271 has been shown to suppress cell proliferation, induce apoptosis, and reduce cell migration and invasion.[4][9]
Data Presentation
Table 1: In Vitro Efficacy of PF-562271 in Human Osteosarcoma Cell Lines
| Cell Line | IC50 (µM) after 72h treatment | Key Findings | Reference |
| 143B | 1.8 | Inhibition of cell growth | [4] |
| HOS | 3.5 | Inhibition of cell growth | [4] |
| WELL5 | 1.5 | Inhibition of cell growth | [4] |
| MG63.2 | 4.2 | Inhibition of cell growth | [4] |
| MG63 | 2.5 | Inhibition of cell growth | [4] |
| U2OS | 2.1 | Inhibition of cell growth | [4] |
Table 2: Effect of PF-562271 on FAK Signaling and Downstream Pathways in Osteosarcoma Cells
| Cell Line(s) | Treatment Concentration | Effect on Protein/Pathway | Key Outcome | Reference |
| 143B, WELL5, MG63, U2OS | 0.5 - 5 µM | Decreased p-FAK (Y397) | Inhibition of FAK activation | [4] |
| 143B, WELL5, MG63, U2OS | 2.5 µM | Decreased p-Akt, p-mTOR | Downregulation of the Akt/mTOR pathway | [4] |
| 143B, MG63 | Not specified | Reduced migration and invasion | Impairment of metastatic potential | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from a study by Luo et al. (2017).[4]
1. Cell Seeding:
- Culture human osteosarcoma cell lines (e.g., 143B, HOS, MG63) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
- Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of PF-562271 in culture medium to achieve final concentrations ranging from 0.5 µM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PF-562271 concentration.
- Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
3. Cell Viability Measurement:
- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the cell viability against the log of the PF-562271 concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for FAK Signaling Proteins
1. Cell Lysis:
- Seed osteosarcoma cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with desired concentrations of PF-562271 or vehicle control for the specified time.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
1. Cell Seeding:
- Seed osteosarcoma cells in a 6-well plate and grow them to 90-100% confluency.
2. Creating the Wound:
- Create a straight scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
- Wash the wells with PBS to remove detached cells.
3. Treatment:
- Add fresh culture medium containing a low concentration of serum (e.g., 1% FBS) to minimize cell proliferation.
- Add different concentrations of PF-562271 or vehicle control to the wells.
4. Imaging and Analysis:
- Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
- Measure the width of the wound at multiple points for each condition and time point.
- Calculate the percentage of wound closure relative to the initial wound area.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: General experimental workflow for studying PF-562271 effects.
Caption: Logical framework of the experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability Following PF-562271 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 1.5 nM in cell-free assays.[1] It exhibits approximately 10-fold lower potency for the closely related Proline-rich tyrosine kinase 2 (Pyk2) and greater than 100-fold selectivity against other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][2] As a critical mediator of cell adhesion, migration, proliferation, and survival signaling, FAK is a compelling target in oncology.[3][4] PF-562271 has been shown to inhibit tumor cell proliferation, induce apoptosis, and cause G1 phase cell cycle arrest in various cancer cell lines, making the assessment of cell viability a crucial step in evaluating its therapeutic potential.[1][5]
These application notes provide detailed protocols for assessing cell viability in response to PF-562271 treatment, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action and Cellular Effects
PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity.[1] This inhibition disrupts downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4][6] Treatment of cancer cells with PF-562271 has been demonstrated to lead to a dose-dependent decrease in cell viability across various cancer types, including osteosarcoma, pancreatic cancer, and high-grade serous ovarian cancer.[5][7][8]
Data Presentation
Summarizing quantitative data in a structured format is essential for the clear interpretation and comparison of experimental outcomes.
Table 1: Reported IC50 Values of PF-562271 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| 143B | Osteosarcoma | CCK-8 | 1.98 | [3] |
| MG63 | Osteosarcoma | CCK-8 | 1.76 | [3] |
| WELL5 | Osteosarcoma | CCK-8 | ~2.5-3.0 | [3] |
| U2OS | Osteosarcoma | CCK-8 | ~3.5-4.0 | [3] |
| PC3-M | Prostate Cancer | Proliferation Assay | 3.3 (G1 arrest) | [1] |
| HEL | Leukemia | MTT | 3.90 | |
| SET-2 | Leukemia | MTT | 3.12 |
Table 2: Example Data Template for a Cell Viability Assay
| PF-562271 Conc. (µM) | % Viability (24h) | Std. Dev. (24h) | % Viability (48h) | Std. Dev. (48h) | % Viability (72h) | Std. Dev. (72h) |
| 0 (Vehicle) | 100 | X | 100 | X | 100 | X |
| 0.1 | ||||||
| 0.5 | ||||||
| 1.0 | ||||||
| 2.5 | ||||||
| 5.0 | ||||||
| 10.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
PF-562271 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PF-562271 in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of PF-562271. Include a vehicle control (DMSO at the same final concentration as the highest PF-562271 concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
24-well or 6-well cell culture plates
-
PF-562271 stock solution (in DMSO)
-
Complete cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with various concentrations of PF-562271 and controls as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, collect the cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, gently resuspend.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and, under a microscope, count the number of viable (unstained) and non-viable (blue) cells. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into long-term cell survival.
Materials:
-
6-well cell culture plates
-
PF-562271 stock solution (in DMSO)
-
Complete cell culture medium
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of PF-562271 for a defined period (e.g., 24 hours).
-
Recovery: After treatment, replace the medium with fresh, drug-free complete medium.
-
Colony Growth: Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
Staining: Once colonies are visible, wash the wells with PBS, fix the cells with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.
Visualizations
Diagrams illustrating key concepts and workflows enhance understanding and reproducibility.
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: Experimental workflow for assessing cell viability after PF-562271 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
PF-562271 hydrochloride off-target effects on CDKs and Fyn
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-562271 hydrochloride on Cyclin-Dependent Kinases (CDKs) and the tyrosine kinase Fyn.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6] It exhibits high selectivity for FAK over Pyk2.[1][2][4][5][6]
Q2: What are the known off-target effects of PF-562271 on CDKs?
A2: While PF-562271 shows high selectivity against most kinases, it has been observed to inhibit some Cyclin-Dependent Kinase (CDK) complexes in recombinant enzyme assays.[4][7][8] Specifically, it has been shown to inhibit CDK1/Cyclin B, CDK2/Cyclin E, CDK3/Cyclin E, and CDK5/p35 with IC50 values in the nanomolar range.[4][7][9]
Q3: How significant is the off-target activity of PF-562271 on CDKs in a cellular context?
A3: Despite the biochemical inhibitory activity against CDKs, higher concentrations of PF-562271 (in the micromolar range) and prolonged exposure (e.g., 48 hours) are required to observe effects on cell cycle progression in cell-based assays.[7][9] This suggests that the off-target effects on CDKs may be less pronounced in a cellular environment compared to in vitro kinase assays.
Q4: What is the inhibitory activity of PF-562271 against Fyn kinase?
A4: PF-562271 is a much less potent inhibitor of Fyn compared to its primary target, FAK. One study reported an IC50 value of 277 nM for Fyn, indicating significantly lower activity compared to its potent inhibition of FAK (IC50 of 1.5 nM).[10]
Q5: How can I minimize the risk of misinterpreting data due to off-target effects?
A5: To minimize misinterpretation, it is crucial to:
-
Use the lowest effective concentration of PF-562271 that inhibits FAK phosphorylation without significantly affecting off-targets.
-
Employ orthogonal approaches, such as using a structurally different FAK inhibitor or genetic knockdown of FAK (e.g., siRNA or CRISPR), to validate that the observed phenotype is indeed due to FAK inhibition.[10]
-
Perform control experiments to assess the effect of the compound on cell cycle progression to monitor for significant CDK inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cell cycle arrest or changes in cell proliferation at low concentrations. | This could be due to the off-target inhibition of CDKs, particularly in cell lines highly sensitive to CDK activity modulation. | 1. Perform a dose-response experiment and correlate the phenotype with the inhibition of FAK phosphorylation (p-FAK Y397) and a cell cycle marker (e.g., Cyclin D1 levels or Rb phosphorylation). 2. Use a more selective FAK inhibitor as a control, if available. 3. Confirm the phenotype with FAK siRNA to ensure it is an on-target effect. |
| Phenotype is not rescued by FAK knockdown. | The observed effect may be due to the inhibition of an off-target kinase like Pyk2, CDKs, or Fyn, or a completely different, unidentified off-target. | 1. Consider the expression levels and importance of Pyk2, CDKs, and Fyn in your experimental model. 2. Perform a broader kinase inhibitor screen to identify other potential targets. 3. If Fyn inhibition is suspected, test for downstream effects on Src family kinase signaling. |
| Inconsistent results between biochemical and cell-based assays. | This is a common challenge with kinase inhibitors.[8] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence inhibitor activity in a cellular context. | 1. Ensure the cell-based assay is optimized to measure the specific downstream signaling of the target kinase. 2. Verify target engagement in cells using methods like Western blotting for phospho-FAK. 3. Consider using cell-based target engagement assays like NanoBRET® for a more direct measure of intracellular inhibitor binding.[11] |
| Observed effects on cellular processes regulated by Src family kinases. | Although PF-562271 is less potent against Fyn, at higher concentrations, it may inhibit this Src family kinase, leading to confounding results.[10] | 1. Perform a dose-response analysis and compare the concentration required to see the phenotype with the known IC50 for Fyn. 2. Use a selective Src family kinase inhibitor (e.g., PP2) as a control to differentiate between FAK and Src family kinase-mediated effects.[10] |
Data Presentation
Table 1: Inhibitory Activity of this compound Against FAK, Pyk2, CDKs, and Fyn
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| FAK | 1.5 | Cell-free | [2][3][4][5][6][9] |
| 5 | Cell-based (p-FAK) | [2][3][4][7][9] | |
| Pyk2 | 13-14 | Cell-free | [1][2][3][9] |
| CDK1/Cyclin B | 58 | Cell-free | [4][9] |
| CDK2/Cyclin E | 30 | Cell-free | [4][7][9] |
| CDK3/Cyclin E | 47 | Cell-free | [4][9] |
| CDK5/p35 | Not specified, but noted as an off-target | Cell-free | [7][9] |
| Fyn | 277 | Cell-free | [10] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of PF-562271 against a purified kinase (e.g., FAK, CDK2/Cyclin E, or Fyn).
Materials:
-
Purified recombinant kinase (e.g., FAK, CDK2/Cyclin E, Fyn)
-
Kinase-specific substrate peptide
-
This compound
-
ATP (at Km concentration for the specific kinase)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)
-
DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the purified kinase, and the serially diluted PF-562271 or DMSO (as a vehicle control).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature. The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the unused ATP, then add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay to Assess FAK and Off-Target Inhibition
This protocol outlines a Western blot-based method to evaluate the on-target inhibition of FAK and potential off-target effects on CDK-mediated signaling in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PF-562271 (e.g., 0, 10, 100, 1000, 5000 nM) for the desired duration (e.g., 2-24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in p-FAK/total FAK indicates on-target activity. A decrease in p-Rb/total Rb at higher concentrations may suggest off-target CDK inhibition.
Visualizations
Caption: FAK/Pyk2 Signaling and Inhibition by PF-562271.
Caption: Off-Target Profile of this compound.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Troubleshooting PF-562271 hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-562271 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound has limited solubility in aqueous solutions and some common organic solvents. Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions.[1][2][3][4] It is important to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[2] The compound is generally considered insoluble in water and ethanol.[2][3]
Q2: My this compound precipitated out of solution after dilution. How can I prevent this?
A2: Precipitation upon dilution, especially into aqueous buffers like PBS, is a known issue with PF-562271 and its salts.[1] This is often due to the compound's low solubility in aqueous media. To avoid precipitation, consider the following:
-
Use a co-solvent system for dilutions: Some protocols suggest using a mixture of solvents for dilution. For in vivo studies, a common vehicle is a combination of DMSO, PEG300, Tween 80, and saline.[5]
-
Avoid high pH buffers: The solubility of PF-562271 benzenesulfonate, a related salt, is lower in buffers with a pH greater than 7. It is recommended to use water or acidic buffers for dilution.[1]
-
Prepare fresh dilutions: It is best to prepare working solutions fresh from a DMSO stock solution just before use to minimize the risk of precipitation over time.[6]
-
Sonication: Gentle warming to 37°C and sonication can aid in the dissolution of the compound.[4][5][6]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder: The solid form should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years.[2][5][7][8] It is also recommended to store it in a tightly closed container under dry conditions, as the compound can be hygroscopic.[9]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage (up to 1 year), store at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[2][5][6][7]
Q4: Can I use PF-562271 besylate instead of the hydrochloride salt? Will there be solubility differences?
A4: Yes, PF-562271 is available as different salts, including besylate and hydrochloride. While both target the same kinase, their physical properties, including solubility, can differ. PF-562271 besylate has also been reported to have poor solubility in DMSO and water.[7][10] Always refer to the manufacturer's specific datasheet for the salt you are using.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound Powder
This guide provides a step-by-step workflow to address solubility issues when preparing a stock solution of this compound.
Caption: Troubleshooting workflow for dissolving this compound powder.
Data Presentation: Solubility of PF-562271 Salts
The following table summarizes the reported solubility of this compound and its besylate salt in common laboratory solvents. Note that values may vary slightly between different suppliers and batches.
| Compound Salt | Solvent | Reported Solubility | Citations |
| This compound | DMSO | ≥26.35 mg/mL (with gentle warming) to 100 mg/mL | [2][3][4] |
| Water | Insoluble | [2][3] | |
| Ethanol | Insoluble | [2][3] | |
| PF-562271 Besylate | DMSO | ~0.4 mg/mL to 1 mg/mL | [1][7][10] |
| Water | ~0.8 mg/mL | [1] | |
| Ethanol | ~0.7 mg/mL | [1] | |
| DMF | 0.25 mg/mL | [10] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 543.95 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Sonicator
Procedure:
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.44 mg of the compound.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution from 5.44 mg, add 1 mL of DMSO.
-
Initial Mixing: Briefly vortex the tube to suspend the powder in the DMSO.
-
Gentle Warming: Place the tube in a 37°C water bath or heat block for 5-10 minutes. This will aid in the dissolution process.[4][11]
-
Sonication: Following warming, place the tube in a sonicator bath for 5-10 minutes.[4][5][6]
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[2][6][7]
Signaling Pathway
PF-562271 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][12] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) to downstream signaling pathways.
Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF-562271 HCl产品说明书 [selleck.cn]
- 4. PF-562271 HCl [cnreagent.com]
- 5. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with PF-562271 Hydrochloride
Welcome to the technical support center for PF-562271 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes with this potent FAK and Pyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] It binds to the ATP-binding pocket of these kinases, preventing the autophosphorylation of FAK at Tyrosine-397 (Y397), a critical step for its activation and the subsequent recruitment of Src family kinases.[6] By inhibiting FAK and Pyk2, PF-562271 disrupts downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival, proliferation, migration, and invasion.[6]
Q2: What are the typical IC50 and EC50 values for PF-562271?
A2: The inhibitory concentrations of PF-562271 can vary depending on the experimental system. Below is a summary of reported values.
| Target/System | IC50/EC50 | Reference |
| FAK (cell-free) | 1.5 nM | [1][2][3][4][7][8] |
| Pyk2 (cell-free) | 13-14 nM | [1][2][4][7][8] |
| Phospho-FAK (Y397) in cells | 5 nM | [3][4][8] |
| FAK Phosphorylation in vivo | 93 ng/mL | [1][2][4] |
| Various Cancer Cell Lines (viability) | ~0.3-3.3 µM | [7][9] |
Q3: My this compound won't dissolve. What should I do?
A3: this compound is highly soluble in DMSO (≥26.35 mg/mL), but insoluble in water and ethanol.[10][11] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in your cell culture medium to the desired working concentration.[10] If you still experience solubility issues, gentle warming to 37°C can aid in dissolution.[10][11] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution.[10]
Troubleshooting Guide
Issue 1: Reduced p-FAK (Y397) levels are observed, but there is no effect on downstream signaling (e.g., p-Akt, p-ERK).
Possible Cause 1: Activation of Compensatory Signaling Pathways
Inhibition of FAK can sometimes lead to the activation of other signaling pathways that can independently activate Akt and ERK.[12]
Suggested Solution:
-
Probe for the activation of other receptor tyrosine kinases (RTKs) that are known to signal to Akt and ERK.
-
Consider co-treatment with inhibitors of these compensatory pathways, such as PI3K or MEK inhibitors, to restore the expected downstream inhibition.[12]
Issue 2: The expected effect on cell migration or invasion is not observed.
Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Time
The concentration or duration of PF-562271 treatment may not be adequate to achieve sustained inhibition of FAK signaling required to impact cell motility.[12]
Suggested Solution:
-
Perform a dose-response experiment to determine the optimal concentration of PF-562271 for your specific cell line and assay.
-
Increase the treatment duration to ensure the inhibitor has sufficient time to exert its biological effects.
Possible Cause 2: FAK-Independent Migration/Invasion
The cell line you are using may rely on FAK-independent mechanisms for migration and invasion.
Suggested Solution:
-
Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FAK and compare the phenotype to that observed with PF-562271 treatment.[12] This will help confirm if the migratory phenotype is indeed FAK-dependent in your model.
Issue 3: Unexpected Phenotypic Changes Occur Despite On-Target FAK Inhibition.
Possible Cause 1: Off-Target Effects
While PF-562271 is highly selective for FAK and Pyk2, it can inhibit other kinases at higher concentrations, most notably some cyclin-dependent kinases (CDKs).[7][8] These off-target effects could lead to unexpected cellular responses.[12] A study on platelets suggested that the inhibitory effects of PF-562271 on platelet activation might be due to off-target effects rather than FAK inhibition.[13]
Suggested Solution:
-
Perform a kinase selectivity profile to identify potential off-target kinases that might be affected by PF-562271 at the concentrations used in your experiments.[12]
-
Test the inhibitor in a FAK-knockout cell line to see if the unexpected phenotype persists.[12] If it does, it is likely an off-target effect.
Possible Cause 2: Inhibition of Pyk2
PF-562271 is also a potent inhibitor of Pyk2, a close homolog of FAK.[1][2][7][8] Pyk2 has both overlapping and distinct cellular functions from FAK, and its inhibition could contribute to the observed phenotype.[12]
Suggested Solution:
-
If possible, use a more selective FAK inhibitor or a Pyk2-specific inhibitor to dissect the individual contributions of each kinase to the observed phenotype.
Experimental Protocols
Western Blot Analysis of FAK Signaling Pathway
This protocol outlines the steps to assess the phosphorylation status of FAK and downstream signaling proteins.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Signaling Pathways
Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting unexpected results with PF-562271 HCl.
References
- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 2. PF-562271 HCl - Amerigo Scientific [amerigoscientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 11. bca-protein.com [bca-protein.com]
- 12. benchchem.com [benchchem.com]
- 13. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PF-562271 hydrochloride concentration to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PF-562271 hydrochloride and avoid potential toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] It exhibits high selectivity for FAK, with an IC50 of 1.5 nM, and is approximately 10-fold less potent for Pyk2 (IC50 of 14 nM).[1][4] By binding to the ATP-binding pocket of these kinases, it blocks their activity, thereby inhibiting downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[5][6]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for FAK and Pyk2, PF-562271 has been shown to inhibit some cyclin-dependent kinases (CDKs) at higher concentrations, including CDK2/CyclinE, CDK3/CyclinE, and CDK1/CyclinB, with IC50 values in the range of 30-58 nM.[2] This can lead to cell cycle arrest, as observed in some cell lines at micromolar concentrations.[2][7][8] Researchers should be mindful of these potential off-target effects, especially when using higher concentrations of the inhibitor.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is highly soluble in DMSO (≥26.35 mg/mL), which is the recommended solvent for preparing stock solutions.[3][5] For a 10 mM stock solution, dissolve the compound in DMSO. Gentle warming to 37°C can aid in complete dissolution.[3] It is advisable to prepare small, single-use aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C.[3] Long-term storage of DMSO solutions is not recommended; freshly prepared solutions should be used for optimal activity.[9] The compound is insoluble in water and ethanol.[3][9]
Q4: What were the observed toxicities of PF-562271 in clinical trials?
A4: In a phase I dose-escalation trial in patients with advanced solid tumors, the most frequently observed toxicities were nausea, vomiting, headache, dehydration, and edema.[10] Nausea was the most common, though generally mild (grade 1 or 2), at the recommended phase II dose of 125 mg twice daily with food.[10]
Troubleshooting Guide: Avoiding Toxicity in Experiments
Issue 1: I am observing high levels of cytotoxicity in my in vitro experiments, even at concentrations where I expect to see specific inhibition of FAK.
Possible Cause & Solution:
-
Concentration is too high: The cytotoxic effects of PF-562271 can be dose-dependent. While the IC50 for FAK inhibition is in the low nanomolar range, concentrations in the micromolar range can lead to off-target effects and general toxicity.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess both FAK phosphorylation (e.g., p-FAK Y397) and cell viability (using assays like MTT or LDH). The goal is to find a concentration that effectively inhibits FAK signaling with minimal impact on cell viability. For many cell lines, the effective concentration for FAK inhibition with low cytotoxicity is in the 10 nM to 1 µM range.[3]
-
-
Off-target effects: At higher concentrations (typically >100 nM), PF-562271 can inhibit CDKs, leading to cell cycle arrest and subsequent cytotoxicity.[2]
-
Recommendation: If you suspect off-target effects, consider using a lower concentration of PF-562271 in combination with other agents or using a more specific FAK inhibitor if available. Analyzing cell cycle progression (e.g., by flow cytometry) can help determine if CDK inhibition is occurring.
-
-
Solvent toxicity: High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%. Prepare serial dilutions of your PF-562271 stock solution so that the volume of DMSO added to your wells is minimal. Always include a vehicle control (medium with the same concentration of DMSO as your highest PF-562271 concentration) in your experiments.
-
Issue 2: My in vivo animal model is showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound.
Possible Cause & Solution:
-
Dose is too high: The maximum tolerated dose can vary between different animal models and strains.
-
Recommendation: Review published in vivo studies for dose ranges used in similar models. Doses of 25 to 50 mg/kg administered orally twice daily have been shown to be effective in inhibiting tumor growth in several xenograft models without causing weight loss, morbidity, or mortality.[11] If you observe toxicity, consider reducing the dose or the frequency of administration. A dose of 33 mg/kg has been shown to sustain FAK phosphorylation inhibition for over 4 hours.[12]
-
-
Formulation issues: Poor solubility or precipitation of the compound in the vehicle can lead to inconsistent dosing and potential toxicity.
-
Recommendation: Ensure that this compound is properly formulated for in vivo administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the formulation fresh for each use.
-
-
Off-target effects: As with in vitro studies, high doses in vivo can lead to off-target effects.
-
Recommendation: If toxicity persists at doses required for efficacy, it may be due to off-target effects. In such cases, exploring combination therapies with lower doses of PF-562271 might be a viable strategy.
-
Data Presentation
Table 1: In Vitro Inhibitory Concentrations of PF-562271
| Target/Assay | Cell Line/System | IC50 / EC50 | Reference |
| FAK (catalytic activity) | Cell-free | 1.5 nM | [1][12] |
| Pyk2 (catalytic activity) | Cell-free | 14 nM | [1][12] |
| FAK phosphorylation | Cell-based | 5 nM | [1][12] |
| Cell Proliferation | FAK WT cells | 3.3 µM | [1][11] |
| Cell Proliferation | FAK-/- cells | 2.08 µM | [1][11] |
| Cell Proliferation | FAK KD cells | 2.01 µM | [1][11] |
| Cell Viability | MV-4-11 | 0.2766 µM | [11] |
| Cell Viability | SW982 | 0.3282 µM | [11] |
| Cell Viability | KM12 | 0.38557 µM | [11] |
| Cell Viability (average) | 7 Ewing sarcoma cell lines | 2.4 µM (after 3 days) | [5] |
| Off-target: CDK2/CyclinE | Cell-free | 30 nM | [2] |
| Off-target: CDK3/CyclinE | Cell-free | 47 nM | [2] |
| Off-target: CDK1/CyclinB | Cell-free | 58 nM | [2] |
Table 2: In Vivo Efficacious and Tolerated Doses of PF-562271
| Animal Model | Tumor Type | Dose and Schedule | Outcome | Reference |
| Athymic Mice | PC-3M, BT474, BxPc3, LoVo xenografts | 25-50 mg/kg, p.o., twice daily | 78-94% tumor growth inhibition; no weight loss, morbidity, or death | [11] |
| Athymic Mice | U87MG xenografts | < 33 mg/kg, p.o. | Dose- and time-dependent inhibition of FAK phosphorylation | [3][7] |
| Athymic Mice | BxPc3 xenografts | 50 mg/kg, p.o., twice daily | 86% tumor growth inhibition | [3][7] |
| Athymic Mice | PC3-M xenografts | 50 mg/kg, p.o., twice daily | 45% tumor growth inhibition | [3][7] |
| Mice | H125 lung xenografts | 25 mg/kg, twice daily | 2-fold greater apoptosis in tumors | [3][7] |
| Rats | MDA-MB-231 tibial implants | 5 mg/kg, oral | Decreased tumor growth and signs of bone healing | [3][7] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
This protocol is a general guideline for assessing cell viability in response to PF-562271 treatment. Optimization for specific cell lines is recommended.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A suggested range is from 10 µM down to 1 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of PF-562271 or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the PF-562271 concentration to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Cytotoxicity of this compound using an LDH Release Assay
This protocol provides a method to quantify plasma membrane damage as an indicator of cytotoxicity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (low serum is recommended to reduce background)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (usually included in the kit, for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include wells for a positive control (maximum LDH release) which will be treated with lysis buffer.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture (as per the kit protocol) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released into the medium, relative to the spontaneous release (untreated cells) and maximum release (lysis buffer-treated cells) controls.
Visualizations
Caption: FAK/Pyk2 signaling pathway and the inhibitory action of PF-562271 HCl.
Caption: Workflow for determining the optimal concentration of PF-562271 HCl.
Caption: Troubleshooting logic for addressing PF-562271 HCl-induced toxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug: PF-562271 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. selleckchem.com [selleckchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. takarabio.com [takarabio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential mechanisms of resistance to PF-562271 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to PF-562271 hydrochloride, a potent inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: PF-562271 is an ATP-competitive, reversible inhibitor of the catalytic activity of FAK and, to a lesser extent, PYK2.[1][3] By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[4][5]
Q2: My cells are showing reduced sensitivity to PF-562271. What are the potential mechanisms of resistance?
A2: Resistance to PF-562271 can arise from several mechanisms. The most commonly reported are:
-
Bypass Signaling via Receptor Tyrosine Kinases (RTKs): Upregulation or hyperactivation of RTKs, such as EGFR or HER2, can lead to direct phosphorylation of FAK at its primary autophosphorylation site (Y397), even in the presence of PF-562271. This reactivates FAK signaling and promotes downstream pathways like PI3K/AKT and MAPK/ERK, rendering the inhibitor ineffective.
-
Activation of Compensatory Signaling Pathways:
-
STAT3 Signaling: In some cancer types, prolonged FAK inhibition can lead to the activation of the STAT3 signaling pathway, which promotes cell survival and proliferation, thereby compensating for the loss of FAK signaling.
-
PYK2 Upregulation: As PF-562271 also targets PYK2, this is a complex resistance mechanism. However, in some contexts of FAK-specific inhibition or in cells with inherent signaling plasticity, an upregulation of PYK2 expression and/or activity can compensate for the loss of FAK function.[6][7]
-
-
FAK-Independent Migration and Invasion: Cells may develop or utilize alternative, FAK-independent mechanisms for migration and invasion, potentially involving other cytoskeletal regulatory proteins or signaling pathways.[8][9]
Q3: I am observing unexpected off-target effects. What other kinases does PF-562271 inhibit?
A3: While PF-562271 is highly selective for FAK and PYK2, it can inhibit other kinases at higher concentrations, including some Cyclin-Dependent Kinases (CDKs).[1][2] If you are using high concentrations of the inhibitor, consider the possibility of off-target effects on cell cycle progression.
Troubleshooting Guides
Problem 1: Decreased or no response to PF-562271 treatment in vitro.
| Possible Cause | Suggested Solution |
| Inappropriate Cell Line | Verify that your cell line expresses active FAK. Not all cell lines are equally dependent on FAK signaling for survival and proliferation. |
| Drug Inactivity | Ensure the proper storage and handling of this compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Intrinsic Resistance | The cell line may have pre-existing high levels of RTK activity or other compensatory pathways. Screen for the activation status of common RTKs (e.g., EGFR, HER2) and STAT3. |
| Acquired Resistance | If the cells were previously sensitive, they may have developed resistance over time. See the protocol below for generating and analyzing resistant cell lines. |
Problem 2: Cells treated with PF-562271 still show high levels of FAK phosphorylation at Y397.
| Possible Cause | Suggested Solution |
| RTK-Mediated Bypass | Co-treat cells with PF-562271 and an appropriate RTK inhibitor (e.g., an EGFR or HER2 inhibitor) to see if this restores sensitivity and reduces p-FAK (Y397) levels. |
| Ineffective Inhibition | Confirm the concentration and incubation time of PF-562271. Perform a dose-response and time-course experiment to determine the optimal conditions for FAK inhibition in your specific cell line. |
| Antibody Issues | Ensure the specificity and quality of your anti-p-FAK (Y397) antibody. Include appropriate positive and negative controls in your Western blot analysis. |
Problem 3: Inhibition of cell proliferation is observed, but cell migration/invasion is unaffected.
| Possible Cause | Suggested Solution |
| FAK-Independent Motility | The cells may be utilizing FAK-independent mechanisms for migration and invasion. Investigate the role of other signaling pathways known to regulate cell motility, such as the Rho GTPase family or other kinases. |
| Scaffolding Function of FAK | PF-562271 inhibits the kinase activity of FAK, but may not disrupt its scaffolding functions, which can also contribute to cell migration.[10] Consider using siRNA or shRNA to deplete total FAK protein and compare the phenotype. |
Quantitative Data
Table 1: In Vitro IC50 Values of PF-562271 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 143B | Osteosarcoma | 1.98 | [11] |
| MG-63 | Osteosarcoma | 1.76 | [11] |
| TC32 | Ewing Sarcoma | 2.1 | [2] |
| A673 | Ewing Sarcoma | 1.7 | [2] |
| HEL | Erythroleukemia | 3.90 | |
| SET-2 | Megakaryoblastic Leukemia | 3.12 | |
| G-292-Clone-A141B1 | Osteosarcoma | 0.20 | [12] |
| MOLM-13 | Acute Myeloid Leukemia | 0.21 | [12] |
| SW982 | Synovial Sarcoma | 0.22 | [12] |
| MV-4-11 | Acute Myeloid Leukemia | 0.31 | [12] |
Table 2: Kinase Inhibitory Activity of PF-562271
| Kinase | IC50 (nM) | Reference |
| FAK | 1.5 | [1][2] |
| PYK2 | 14 | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
This protocol is for assessing the phosphorylation status of FAK at Y397.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with PF-562271 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein in Laemmli buffer and separate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total FAK as a loading control.
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol measures the effect of PF-562271 on cell viability.[13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of PF-562271 or vehicle control for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Transwell Migration Assay
This protocol assesses the effect of PF-562271 on cell migration.[13]
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing PF-562271 or vehicle control.
-
-
Assay Setup:
-
Add complete medium (with serum as a chemoattractant) to the lower chamber of a Transwell plate.
-
Seed the cell suspension into the upper chamber of the Transwell insert (8 µm pore size).
-
-
Incubation:
-
Incubate the plate for a period determined by the migratory capacity of the cell line (e.g., 12-48 hours).
-
-
Staining and Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Protocol 4: Generation of PF-562271-Resistant Cell Lines
This is a general protocol for developing resistant cell lines through dose escalation.[14]
-
Initial Treatment:
-
Determine the IC50 of PF-562271 for your parental cell line.
-
Begin by continuously exposing the cells to a low concentration of PF-562271 (e.g., IC10-IC20).
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, gradually increase the concentration of PF-562271 in the culture medium.
-
The increments should be small enough to allow for the selection of resistant clones.
-
-
Maintenance of Resistant Population:
-
Once the cells are able to proliferate in a significantly higher concentration of PF-562271 (e.g., 5-10 times the original IC50), maintain the resistant cell line in this concentration of the drug.
-
-
Characterization:
-
Periodically verify the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Investigate the underlying resistance mechanisms using the troubleshooting guides and protocols provided above.
-
Visualizations
Caption: Core FAK Signaling Pathway and Inhibition by PF-562271.
Caption: Logical relationships of potential resistance mechanisms to PF-562271.
Caption: Experimental workflow for troubleshooting PF-562271 resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compensatory role for Pyk2 during angiogenesis in adult mice lacking endothelial cell FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensatory role for Pyk2 during angiogenesis in adult mice lacking endothelial cell FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug: PF-562271 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Confirming FAK Inhibition by PF-562271
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Focal Adhesion Kinase (FAK) by PF-562271 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is PF-562271 and how does it inhibit FAK?
PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK.[1][2][3] It functions by binding to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK and subsequently blocking its downstream signaling.[1][4] PF-562271 also shows inhibitory activity against proline-rich tyrosine kinase 2 (Pyk2), though it is approximately 10-fold less potent for Pyk2 than for FAK.[1][2]
Q2: What is the primary method to confirm FAK inhibition by PF-562271 in cells?
The most direct method to confirm FAK inhibition is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397).[5][6][7] A significant decrease in the level of phosphorylated FAK (p-FAK Y397) relative to the total FAK protein level upon treatment with PF-562271 indicates successful inhibition.[6][7] This is typically assessed by Western blotting.[8]
Q3: What are the expected downstream effects of FAK inhibition by PF-562271?
Inhibition of FAK phosphorylation by PF-562271 is expected to disrupt downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[5][9] Key downstream effects can include:
-
Reduced phosphorylation of downstream targets: Decreased phosphorylation of proteins such as Paxillin, Src, and Akt.[1][10]
-
Impaired cell migration and invasion: A dose-dependent decrease in the ability of cells to migrate and invade, which can be measured by wound healing (scratch) assays or Transwell assays.[5][11][12]
-
Inhibition of cell proliferation and viability: A reduction in cell growth and viability, often assessed using MTT or colony formation assays.[5][10][12]
-
Induction of cell cycle arrest: PF-562271 has been shown to cause G1 phase cell cycle arrest in some cell lines.[1][12]
Q4: At what concentration should I use PF-562271 in my cell-based assays?
The effective concentration of PF-562271 can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, based on published data, concentrations ranging from 0.1 µM to 10 µM are often used.[5][6] Maximal inhibition of FAK phosphorylation has been observed at concentrations as low as 0.1 to 0.3 µmol/L in some pancreatic cancer cell lines.[6][7]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of PF-562271 from various studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of PF-562271
| Target | Assay Type | IC50 | Reference |
| FAK | Cell-free kinase assay | 1.5 nM | [1][2][3] |
| Pyk2 | Cell-free kinase assay | 13 nM, 14 nM | [1][2] |
| FAK | Cell-based phospho-FAK assay | 5 nM | [1][3] |
| FAK WT cells | Cell proliferation | 3.3 µM | [2] |
| FAK-/- cells | Cell proliferation | 2.08 µM | [2] |
| FAK KD cells | Cell proliferation | 2.01 µM | [2] |
Table 2: Effective Concentrations of PF-562271 in Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| PC3-M | Cell Cycle | 3.3 µM | G1 arrest | [1] |
| A431 | Invasion | 250 nM | Complete inhibition of collective cell invasion | [1] |
| MPanc-96, MAD08-608 | Western Blot | 0.1 - 0.3 µM | Maximal inhibition of FAK Y397 phosphorylation | [6][7] |
| SKOV3, A2780 | Adhesion & Migration | Not specified | Significant inhibition | [12] |
| Osteosarcoma cells | Apoptosis | Dose-dependent | Increased apoptosis | [10] |
Experimental Protocols
1. Western Blot for Phospho-FAK (Y397)
This protocol details the steps to assess the phosphorylation status of FAK at Y397.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PF-562271 (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][13]
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[8][13]
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Stripping and Reprobing: To normalize the data, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin).[13]
2. Cell Migration - Wound Healing (Scratch) Assay
This assay provides a qualitative and semi-quantitative assessment of cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[5]
-
Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[5]
-
Treatment: Wash the wells with PBS to remove detached cells and add a fresh medium containing different concentrations of PF-562271 or a vehicle control.[5]
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[5]
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
3. Cell Invasion - Transwell Assay
This assay quantifies the invasive potential of cells.
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size, coated with Matrigel for invasion assays.[14]
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.[11] Pre-treat the cell suspension with various concentrations of PF-562271 or a vehicle control for 30 minutes at 37°C.[11]
-
Assay Setup:
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator.[11]
-
Staining and Counting:
Troubleshooting Guide
Problem 1: No change in p-FAK (Y397) levels after PF-562271 treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure the PF-562271 is properly stored and has not expired. Prepare fresh stock solutions in DMSO. |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 6h, 24h) to determine the optimal treatment duration. |
| Low Basal FAK Activity | Ensure your cell line has detectable basal levels of p-FAK. If not, consider stimulating the cells with growth factors or plating them on an extracellular matrix protein like fibronectin to activate FAK signaling. |
| Western Blotting Issues | Verify the quality of your p-FAK and total FAK antibodies. Ensure phosphatase inhibitors were included in the lysis buffer. Use BSA for blocking as milk contains phosphoproteins that can increase background.[8] |
Problem 2: Reduced p-FAK (Y397) but no effect on downstream signaling (e.g., p-Akt, p-ERK).
| Possible Cause | Troubleshooting Steps |
| Activation of Compensatory Pathways | Cells may activate alternative signaling pathways to bypass FAK inhibition.[13] Investigate the activation of other receptor tyrosine kinases. Consider co-treatment with inhibitors of these compensatory pathways.[13] |
| FAK-independent Downstream Activation | Other stimuli in your experimental setup may be activating downstream pathways independently of FAK.[13] |
| Cell Line Specificity | The coupling of FAK to specific downstream pathways can be cell-type dependent. |
Problem 3: Discrepancy between the effects of PF-562271 and FAK siRNA/shRNA.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of PF-562271 | The observed phenotype with PF-562271 might be due to its effect on other kinases (e.g., Pyk2, CDKs).[1][13] Use a different FAK inhibitor with a distinct chemical structure for comparison.[13] |
| FAK Scaffolding Function | FAK has both kinase-dependent and scaffolding (kinase-independent) functions.[15] A kinase inhibitor like PF-562271 will only block the catalytic activity, while siRNA/shRNA removes the entire protein, affecting both functions.[13] This discrepancy might highlight the importance of FAK's scaffolding role in the observed phenotype. |
Visualizations
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: Experimental workflow for confirming FAK inhibition by PF-562271.
Caption: Troubleshooting decision tree for Western blot analysis of p-FAK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Facebook [cancer.gov]
- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijbs.com [ijbs.com]
- 15. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
PF-562271 hydrochloride affecting cell cycle progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-562271 hydrochloride in cell cycle progression studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in affecting cell cycle progression?
A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its effect on cell cycle progression is primarily mediated through the inhibition of FAK, which is a key regulator of cell proliferation, survival, and migration.[3][4] Inhibition of FAK signaling can lead to cell cycle arrest, typically in the G1 phase.[3][5]
Q2: What is the optimal concentration of this compound to induce cell cycle arrest?
A2: The optimal concentration of this compound can vary significantly depending on the cell line. For example, a concentration of 3.3 µM has been shown to result in G1 arrest in PC3-M cells.[5][6] However, IC50 values for growth inhibition can range from the nanomolar to the micromolar range in different cell lines.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound to observe an effect on the cell cycle?
A3: The required treatment time to observe cell cycle alterations can vary. Some studies report effects after a 48-hour exposure.[1][4] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your experimental model.
Q4: Is this compound specific to FAK?
A4: While PF-562271 is a potent FAK inhibitor, it also inhibits Pyk2, a FAK-related family member.[1][2] Additionally, at higher concentrations, it can inhibit some cyclin-dependent kinases (CDKs), which could also contribute to its effects on the cell cycle.[1][5] This is an important consideration when interpreting your results.
Q5: How should I prepare and store this compound?
A5: this compound has low solubility in aqueous solutions.[8] It is typically dissolved in DMSO to create a stock solution.[7][8] For long-term storage, the solid powder should be stored at 4°C, and DMSO stock solutions should be stored at -20°C.[2] When preparing working solutions, it is important to ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant change in cell cycle progression is observed after treatment. | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., from 10 nM to 10 µM) to determine the IC50 for growth inhibition and the effective concentration for cell cycle arrest. |
| Insufficient treatment duration: The incubation time may be too short to induce a measurable effect. | Conduct a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment duration. | |
| Cell line resistance: The cell line may be resistant to FAK inhibition-induced cell cycle arrest. | Consider using a different cell line known to be sensitive to FAK inhibitors. You can also investigate the expression and activity of FAK and Pyk2 in your cell line. | |
| High levels of cell death are observed, making cell cycle analysis difficult. | Toxicity at high concentrations: The concentration of this compound may be too high, leading to apoptosis rather than cell cycle arrest. | Lower the concentration of the inhibitor. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine a concentration that inhibits proliferation without causing excessive cell death. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically less than 0.1%). | |
| Unexpected cell cycle profile (e.g., G2/M arrest instead of G1 arrest). | Off-target effects: At higher concentrations, PF-562271 can inhibit CDKs, which play a crucial role in regulating different phases of the cell cycle.[1][5] | Use a lower concentration of the inhibitor that is more specific for FAK. You can also use other, more specific FAK inhibitors as a control. Western blotting for key cell cycle regulators (e.g., cyclins, CDKs) can help elucidate the mechanism. |
| Precipitation of the compound in the cell culture medium. | Low solubility: this compound has limited solubility in aqueous solutions.[8] | Prepare a fresh working solution from a high-concentration DMSO stock just before use. Ensure thorough mixing when diluting the stock solution in the culture medium. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | IC50 | Assay Type |
| FAK | 1.5 nM | Cell-free assay |
| Pyk2 | 13 nM | Cell-free assay |
| p-FAK | 5 nM | Cell-based assay |
| CDK2/CyclinE | 30 nM | Cell-free assay |
| CDK1/CyclinB | 58 nM | Cell-free assay |
| Data compiled from multiple sources.[1][5] |
Table 2: Effective Concentrations of PF-562271 in Cell-Based Assays
| Cell Line | Assay | Concentration | Effect |
| PC3-M | Cell Cycle Analysis | 3.3 µM | G1 arrest |
| A431 | Cell Invasion | 250 nM | Complete inhibition |
| Ewing Sarcoma Cell Lines | Cell Viability | ~2.4 µM (average IC50) | Impaired cell viability |
| High-Grade Serous Ovarian Cancer (SKOV3, A2780) | Colony Formation | Not specified | Inhibition |
| Data compiled from multiple sources.[1][3][5] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined duration (e.g., 48 hours).
2. Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
3. Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[9]
-
Incubate in the dark at room temperature for 30 minutes.[9]
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Visualizations
Caption: Simplified signaling pathway of FAK and its inhibition by PF-562271.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellagentech.com [cellagentech.com]
- 3. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
Addressing variability in PF-562271 hydrochloride experimental outcomes
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing PF-562271 hydrochloride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes, detailed experimental protocols, and key data for this potent FAK and Pyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrochloride salt of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] It functions by binding to the ATP-binding pocket of these kinases, preventing their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[3][5][6]
Q2: What is the selectivity profile of PF-562271?
A2: PF-562271 exhibits high selectivity for FAK, with an approximately 10-fold lower potency for the closely related kinase Pyk2.[1][3][5] It has over 100-fold selectivity against a broad range of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][3][5]
Q3: What are the known off-target effects of PF-562271?
A3: The primary off-target effects of PF-562271 are on certain cyclin-dependent kinases (CDKs).[1][3][5] At higher concentrations, as with many kinase inhibitors, the potential for off-target effects increases.[7] It is crucial to perform dose-response experiments to determine the optimal concentration that balances on-target inhibition with minimal off-target effects.
Q4: How should this compound be stored?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[2]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of FAK phosphorylation (p-FAK Y397).
| Possible Cause | Troubleshooting Strategy | Suggested Solution |
| Inhibitor Degradation | Prepare fresh stock solutions and working dilutions. | 1. Prepare fresh stock solutions of this compound in DMSO regularly. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Ensure proper storage of both solid compound and stock solutions. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment. | 1. Titrate this compound over a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50 for FAK phosphorylation in your specific cell line.[7] 2. Include appropriate vehicle controls (e.g., DMSO). |
| Cell Line Resistance | Use a sensitive positive control cell line. | 1. Test the inhibitor on a cell line known to be sensitive to FAK inhibition to confirm the compound's activity. 2. Assess the baseline expression and phosphorylation levels of FAK in your experimental cell line via Western blot.[7] |
| High Cell Density | Optimize cell seeding density. | 1. Ensure consistent and appropriate cell seeding density across experiments, as high confluency can alter signaling pathways. |
Issue 2: Reduced p-FAK (Y397) levels are observed, but there is no corresponding effect on downstream signaling (e.g., p-Akt, p-ERK) or cell phenotype (e.g., migration, proliferation).
| Possible Cause | Troubleshooting Strategy | Suggested Solution |
| Activation of Compensatory Signaling Pathways | Probe for activation of parallel pathways. | 1. Inhibition of FAK can lead to the upregulation of other survival pathways, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[6] 2. Perform Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK, p-mTOR). 3. Consider co-treatment with inhibitors of the identified compensatory pathway.[8] |
| FAK's Kinase-Independent Scaffolding Function | Distinguish between kinase-dependent and -independent roles. | 1. FAK has scaffolding functions that are not blocked by ATP-competitive inhibitors.[6] 2. Use genetic approaches like siRNA or shRNA to deplete total FAK protein and compare the phenotype to that of inhibitor treatment. A discrepancy may indicate a role for FAK's scaffolding function.[6] |
| Cell Line-Specific Context | Characterize the role of FAK in your cell line. | 1. The importance of FAK in regulating specific cellular processes can be highly context-dependent.[6] 2. Confirm that the FAK pathway is a key driver of the phenotype of interest in your chosen cell line. |
Issue 3: Difficulty dissolving this compound.
| Possible Cause | Troubleshooting Strategy | Suggested Solution |
| Poor Solubility in Aqueous Solutions | Use an appropriate organic solvent for stock solutions. | 1. This compound has low solubility in aqueous buffers.[9] 2. Prepare a high-concentration stock solution in an organic solvent like DMSO.[3][5] Gentle warming and sonication can aid dissolution.[4] 3. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 may be necessary.[3][5] |
| Precipitation Upon Dilution | Dilute into appropriate media. | 1. When diluting the DMSO stock solution into aqueous culture media, ensure rapid and thorough mixing to prevent precipitation. 2. Avoid diluting into buffers with high pH, as solubility is reduced.[9] |
Data Presentation
Table 1: In Vitro Potency of PF-562271
| Target | Assay Type | IC50 |
| FAK | Cell-Free Kinase Assay | 1.5 nM |
| Pyk2 | Cell-Free Kinase Assay | 13-14 nM |
| FAK | Cell-Based Phosphorylation Assay | 5 nM |
| CDK2/CyclinE | Cell-Free Kinase Assay | 30 nM |
| CDK1/CyclinB | Cell-Free Kinase Assay | 58 nM |
| CDK3/CyclinE | Cell-Free Kinase Assay | 47 nM |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Cellular IC50 Values of PF-562271 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MV-4-11 | Leukemia | Growth Inhibition | 0.2766 |
| SW982 | Soft Tissue Sarcoma | Growth Inhibition | 0.3282 |
| KM12 | Colon Cancer | Growth Inhibition | 0.38557 |
| A673 | Ewing Sarcoma | Cell Viability | 1.7 |
| TC32 | Ewing Sarcoma | Cell Viability | 2.1 |
| Average (7 Ewing Sarcoma Cell Lines) | Ewing Sarcoma | Cell Viability | 2.4 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: 543.95 g/mol ), add 183.8 µL of DMSO.
-
Vortex and/or sonicate briefly to ensure complete dissolution. Gentle warming to 37°C can also aid dissolution.[4]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Western Blot Analysis of FAK Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) for the desired duration. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FAK (Y397) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Cell Migration (Wound Healing/Scratch) Assay
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the closure of the scratch area over time using image analysis software (e.g., ImageJ).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Long-term stability of PF-562271 hydrochloride stock solutions
This technical support resource provides researchers, scientists, and drug development professionals with essential information on the long-term stability, storage, and handling of PF-562271 hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at concentrations of 26.35 mg/mL or higher, sometimes requiring gentle warming to fully dissolve.[2] The compound is generally insoluble in water and ethanol.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a dry and dark environment.[1] Under these conditions, the compound is stable for over two years.[1]
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Recommended storage conditions vary slightly among suppliers, but a general consensus is as follows:
Q4: Is there quantitative data on the long-term stability of this compound stock solutions?
A4: While suppliers provide general stability guidelines, publicly available quantitative data from long-term stability studies (e.g., HPLC analysis of degradation over time) is limited. The provided storage recommendations are based on best practices for ensuring the compound's integrity. It is always recommended to use freshly prepared solutions for the most reliable experimental results.
Q5: My this compound precipitated out of solution. What should I do?
A5: If precipitation is observed in your stock solution, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.[1] To prevent precipitation when diluting into aqueous buffers for experiments, it is advisable to add the DMSO stock solution to the pre-warmed buffer slowly while vortexing.
Data Summary: Storage and Stability
| Form | Solvent/Condition | Temperature | Duration | Stability |
| Solid Powder | Dry, dark | -20°C | > 2 years | Stable[1] |
| Stock Solution | DMSO | 0 - 4°C | Days to weeks | Short-term storage[1] |
| Stock Solution | DMSO | -20°C | Months | Long-term storage[1] |
| Stock Solution | DMSO | -80°C | Up to 1 year | Long-term storage[3][4] |
| Stock Solution | DMSO | -80°C | Up to 2 years | Long-term storage[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber, polypropylene or glass vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance. For a 10 mM solution, this would be approximately 5.44 mg per 1 mL of DMSO (Molecular Weight: 543.95 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution to 37°C and/or use a sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation upon storage | - Supersaturated solution- Temperature fluctuations- Moisture absorption by DMSO | - Gently warm the solution and sonicate to redissolve.- Ensure vials are tightly sealed.- Use fresh, anhydrous DMSO for stock preparation. |
| Inconsistent experimental results | - Degradation of stock solution due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Re-verify the concentration of the stock solution if possible. |
| Difficulty dissolving the compound | - Insufficient solvent volume.- Low-quality or hydrated DMSO. | - Ensure the correct volume of solvent is used for the desired concentration.- Use fresh, high-purity, anhydrous DMSO.- Gentle warming and sonication can aid dissolution. |
Visualized Workflow for Stability Assessment
Caption: A flowchart illustrating a typical experimental design for assessing the long-term stability of this compound stock solutions under various storage conditions.
References
Technical Support Center: Mitigating the Impact of PF-562271 on Non-FAK Kinases
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of PF-562271?
A1: The primary and most well-characterized off-target of PF-562271 is Proline-rich Tyrosine Kinase 2 (Pyk2), a kinase highly related to FAK.[1][2] PF-562271 is approximately 8.7 to 10-fold more selective for FAK than for Pyk2.[3][4] Some studies have also reported inhibitory activity against certain cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK3, and CDK5, in recombinant enzyme assays; however, these effects are significantly less potent in cell-based assays.[2]
Q2: How can I be sure that the observed phenotype in my experiment is due to FAK inhibition and not an off-target effect?
A2: This is a critical consideration for any kinase inhibitor study. A multi-pronged approach is recommended to validate that the observed effects are on-target:
-
Use a Structurally Unrelated FAK Inhibitor: Compare the phenotype induced by PF-562271 with that of another FAK inhibitor belonging to a different chemical class. If both inhibitors produce the same biological effect, it is more likely to be a result of FAK inhibition.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FAK expression.[5] A concordance between the phenotype of FAK knockdown/knockout and PF-562271 treatment strongly suggests an on-target effect.
-
Rescue Experiments: In cells treated with PF-562271, try to "rescue" the phenotype by overexpressing a version of FAK that is resistant to the inhibitor but retains its kinase activity. If the phenotype is reversed, it confirms the effect is FAK-dependent.
Q3: At what concentration should I use PF-562271 to minimize off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of PF-562271 that elicits the desired on-target activity. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay. As a starting point, concentrations around the cellular IC50 for FAK inhibition (approximately 5 nM) are recommended for maximizing selectivity against Pyk2 and other kinases.[3][6]
Q4: My biochemical and cell-based assay results with PF-562271 are inconsistent. What could be the reason?
A4: Discrepancies between biochemical and cellular assays are common. Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often performed at low, non-physiological ATP concentrations. In contrast, the intracellular ATP concentration is much higher, which can lead to competition with ATP-competitive inhibitors like PF-562271 and a decrease in apparent potency in cells.
-
Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.
-
Target Engagement: The kinase may not be in an active conformation or accessible to the inhibitor within the cellular environment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Observed phenotype does not match known FAK signaling pathways. | The phenotype may be due to the inhibition of an off-target kinase, most likely Pyk2, or potentially CDKs at higher concentrations. | 1. Perform a kinase selectivity profile to identify other potential targets. 2. Use genetic approaches (siRNA/shRNA) to specifically knock down FAK and Pyk2 individually and in combination to dissect their respective contributions to the phenotype. 3. For suspected CDK-related effects, perform cell cycle analysis to see if PF-562271 induces cell cycle arrest. |
| Inconsistent results between different cell lines. | FAK and Pyk2 expression levels can vary significantly between cell lines. The functional importance of these kinases can also be context-dependent. | 1. Characterize the expression levels of both FAK and Pyk2 in your cell lines of interest using Western blotting or qPCR. 2. Choose cell lines with well-defined FAK and Pyk2 expression profiles for your experiments. |
| Difficulty in differentiating between FAK and Pyk2 inhibition. | Due to the structural homology between FAK and Pyk2, achieving absolute selectivity with a small molecule inhibitor is challenging. | 1. Carefully titrate PF-562271 to a concentration that inhibits FAK but has minimal impact on Pyk2 (refer to the IC50 values in Table 1). 2. Use cell lines that express FAK but not Pyk2 (or vice versa) if available. 3. Employ genetic tools to specifically deplete one of the kinases and then treat with PF-562271 to isolate the effect on the remaining kinase. |
| PF-562271 induces cell cycle arrest. | At higher concentrations (in the micromolar range), PF-562271 has been shown to cause G1 cell cycle arrest, which may be linked to off-target inhibition of CDKs.[6][7] | 1. Lower the concentration of PF-562271 to the nanomolar range, which is more selective for FAK. 2. Perform cell cycle analysis by flow cytometry to confirm the phase of arrest. 3. Investigate the phosphorylation status of key CDK substrates to assess off-target activity. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-562271 against FAK and Off-Target Kinases
| Kinase | IC50 (nM) | Selectivity (fold vs. FAK) | Reference(s) |
| FAK | 1.5 | 1 | [2][3][4] |
| Pyk2 | 13 - 14 | ~8.7 - 9.3 | [2][3][4] |
| CDK1/B | 30 - 120 | 20 - 80 | [2] |
| CDK2/E | 30 - 120 | 20 - 80 | [2] |
| CDK3/E | 30 - 120 | 20 - 80 | [2] |
| CDK5/p35 | 30 - 120 | 20 - 80 | [2] |
| Fyn | 277 | ~185 | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay to Determine IC50 Values
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of PF-562271 against FAK, Pyk2, and other kinases of interest.
Materials:
-
Recombinant human FAK, Pyk2, or other kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)
-
PF-562271
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-562271 in DMSO. Further dilute the inhibitor in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted PF-562271 or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting to Assess On-Target and Off-Target Inhibition in Cells
This protocol describes how to evaluate the inhibitory effect of PF-562271 on the phosphorylation of FAK, Pyk2, and downstream signaling proteins in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PF-562271
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Pyk2 (Tyr402), anti-total Pyk2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PF-562271 concentrations (and a DMSO control) for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: PF-562271 primarily targets FAK, with off-target effects on Pyk2 and CDKs.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: Experimental workflow for assessing FAK and Pyk2 phosphorylation.
References
- 1. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PF-562271 Hydrochloride and Defactinib (VS-6063)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent Focal Adhesion Kinase (FAK) inhibitors: PF-562271 hydrochloride and defactinib (also known as VS-6063). By summarizing key experimental data on their biochemical potency, in vitro cellular activity, and in vivo anti-tumor effects, this document aims to inform research and development decisions in oncology.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix and growth factor receptors, thereby regulating essential cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Overexpression and activation of FAK are frequently observed in a wide range of human cancers, correlating with tumor progression, metastasis, and poor prognosis.[2][3] Consequently, FAK has emerged as a compelling therapeutic target for cancer. PF-562271 and defactinib are both ATP-competitive inhibitors of FAK, but they exhibit distinct pharmacological profiles.
Mechanism of Action and Signaling Pathway
Both PF-562271 and defactinib are ATP-competitive inhibitors that target the kinase domain of FAK.[4] By binding to the ATP-binding pocket, they prevent the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation. This inhibition disrupts the recruitment of Src family kinases and subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[5][6]
Quantitative Data Comparison
Biochemical Potency and Selectivity
Both PF-562271 and defactinib are potent inhibitors of FAK. However, they exhibit differences in their selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).
| Inhibitor | FAK IC50 | Pyk2 IC50 | FAK vs. Pyk2 Selectivity | Other Notable Kinase Inhibition (<100-fold selectivity) |
| PF-562271 | 1.5 nM[7] | ~14-15 nM[7] | ~10-fold[7] | Some CDKs[7] |
| Defactinib (VS-6063) | 0.6 nM[7] | <0.6 nM[7] | Dual FAK/Pyk2 inhibitor[7] | Inhibits 9 other kinases with IC50 < 1 µM[6] |
In Vitro Cellular Efficacy
The anti-proliferative activity of both inhibitors has been evaluated in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| PF-562271 | PC-3M[8] | Prostate Cancer | 3.3[8] |
| 143B[2] | Osteosarcoma | 1.98[2] | |
| MG63[2] | Osteosarcoma | 1.76[2] | |
| Defactinib (VS-6063) | SKOV3ip1[7] | Ovarian Cancer | Not explicitly stated, but showed significant inhibition of pFAK[7] |
| HeyA8[7] | Ovarian Cancer | Not explicitly stated, but showed synergistic effects with paclitaxel[7] |
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of PF-562271 and defactinib has been demonstrated in various xenograft models. Due to the lack of head-to-head comparative studies, the data is presented from individual experiments.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| PF-562271 | BxPc3[8] | Pancreatic Cancer | 50 mg/kg, p.o., bid | 86%[8] |
| PC3-M[8] | Prostate Cancer | 50 mg/kg, p.o., bid | 45%[8] | |
| PC3M-luc-C6 (subcutaneous)[9] | Prostate Cancer | 25 mg/kg, p.o., bid | 62%[9] | |
| 143B[2] | Osteosarcoma | 50 mg/kg, p.o., bid | Significant reduction in tumor volume and weight[2] | |
| Defactinib (VS-6063) | PC3 xenografts[7] | Prostate Cancer | Not specified | Greater inhibition in combination with docetaxel compared to monotherapy[7] |
| Ovarian cancer models[7] | Ovarian Cancer | 50 mg/kg, p.o. | Enhanced tumor growth inhibition in combination with paclitaxel[7] |
Experimental Protocols
Western Blot Analysis for Phospho-FAK (Tyr397)
This protocol outlines the general steps for assessing the inhibition of FAK autophosphorylation in response to inhibitor treatment.
References
- 1. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Ewing Sarcoma: PF-562271 Hydrochloride vs. TAE226
A Comparative Analysis of Two Potent Kinase Inhibitors in Ewing Sarcoma Cellular Models
For researchers and drug development professionals navigating the complex landscape of Ewing sarcoma therapeutics, the choice of targeted inhibitors is critical. This guide provides an objective, data-driven comparison of two prominent small molecule inhibitors, PF-562271 hydrochloride and TAE226, in the context of Ewing sarcoma cells. We delve into their differential efficacy, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Performance
This compound and TAE226 are both inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cell growth, survival, and migration.[1][2] However, their target profiles diverge, leading to significant differences in their anti-tumor activity in Ewing sarcoma. PF-562271 is a dual inhibitor of FAK and Proline-rich Tyrosine Kinase 2 (Pyk2), while TAE226 dually targets FAK and the Insulin-like Growth Factor-I Receptor (IGF-1R).[3][4] This distinction is crucial, as the IGF-1R signaling pathway is a well-established driver of Ewing sarcoma proliferation and survival.[5]
Experimental evidence demonstrates that TAE226 exhibits significantly stronger anti-proliferative effects against Ewing sarcoma cell lines compared to PF-562271.[3] This heightened efficacy is attributed to its dual inhibition of both FAK and the critical IGF-1R pathway.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of PF-562271 and TAE226 in various Ewing sarcoma cell lines.
Table 1: Cytotoxicity of PF-562271 and TAE226 in Ewing Sarcoma Cell Lines (IC50 Values)
| Cell Line | PF-562271 (µM) | TAE226 (µM) | Reference |
| SK-ES-1 | 5.58 | 1.35 | [3] |
| TC71 | Not specified | 1.28 | [3] |
| RD-ES | Not specified | 1.14 | [3] |
| A673 | 2.5 | Not specified | [2] |
| TC32 | 2.5 | Not specified | [2] |
Note: The study by Moritake et al. (2019) focused on TAE226 after initial comparative screening, hence the absence of specified IC50 values for PF-562271 in TC71 and RD-ES cell lines, other than noting that the IC50 for the most sensitive line (SK-ES-1) was 5.58 µM.[3]
Table 2: Cellular Effects of PF-562271 and TAE226 in Ewing Sarcoma Cells
| Cellular Process | PF-562271 | TAE226 |
| Proliferation | Inhibition | Strong Inhibition[3] |
| Apoptosis | Induction[2] | Induction[3] |
| Cell Cycle | G2 Arrest (in combination)[2] | G1 Arrest[3] |
| Invasion | Not specified | Inhibition[3] |
| AKT Phosphorylation | Downregulation | Dephosphorylation[3] |
| mTOR Activity | Downregulation | Not specified |
Signaling Pathways and Mechanisms of Action
The differential targeting of PF-562271 and TAE226 leads to the modulation of distinct, yet overlapping, signaling pathways crucial for Ewing sarcoma cell survival and proliferation.
PF-562271: Targeting the FAK/Pyk2 Axis
PF-562271 exerts its anti-tumor effects by inhibiting FAK and the closely related kinase Pyk2. Downstream of FAK, this leads to the downregulation of the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth and survival.
TAE226: Dual Inhibition of FAK and IGF-1R
TAE226's superior efficacy stems from its ability to simultaneously block both FAK and IGF-1R signaling. The IGF-1R pathway is a potent driver of oncogenesis in Ewing sarcoma, and its inhibition by TAE226 leads to AKT dephosphorylation and cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxicity of PF-562271 and TAE226 in Ewing sarcoma cell lines.
Protocol Details:
-
Cell Seeding: Ewing sarcoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of PF-562271 or TAE226 and incubated for 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the inhibitors.
Protocol Details:
-
Cell Treatment: Ewing sarcoma cells are treated with the desired concentrations of PF-562271 or TAE226 for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol outlines the procedure for analyzing the effect of the inhibitors on cell cycle distribution.
Protocol Details:
-
Cell Treatment: Ewing sarcoma cells are treated with PF-562271 or TAE226 for 24-48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Based on the available data, TAE226 demonstrates superior efficacy against Ewing sarcoma cells in vitro compared to PF-562271. This is likely due to its dual targeting of FAK and the crucial IGF-1R signaling pathway, which is a key driver of this malignancy. While both inhibitors induce apoptosis, TAE226 shows a more potent anti-proliferative effect at lower concentrations. For researchers investigating therapeutic strategies for Ewing sarcoma, TAE226 represents a more promising candidate for further preclinical and clinical evaluation. However, the synergistic potential of PF-562271 with other agents, such as Aurora kinase B inhibitors, suggests its potential utility in combination therapies.[2] This guide provides a foundational comparison to inform further research and development in the pursuit of effective treatments for Ewing sarcoma.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAE226, a dual inhibitor of focal adhesion kinase and insulin‐like growth factor‐I receptor, is effective for Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer [mdpi.com]
- 5. The Role of IGF/IGF-IR-Signaling and Extracellular Matrix Effectors in Bone Sarcoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
GSK2256098 vs. PF-562271 Hydrochloride: A Comparative Guide for FAK Inhibition
For researchers and drug development professionals investigating the role of Focal Adhesion Kinase (FAK) in cellular signaling and disease, the choice of a potent and selective inhibitor is paramount. This guide provides a detailed comparison of two widely used FAK inhibitors, GSK2256098 and PF-562271 hydrochloride, offering insights into their respective potencies, selectivities, and mechanisms of action to inform experimental design and drug discovery efforts.
Quantitative Comparison of Inhibitor Potency and Selectivity
Both GSK2256098 and this compound are potent, ATP-competitive, and reversible inhibitors of FAK.[1][2] However, they exhibit notable differences in their selectivity profiles, particularly concerning the closely related proline-rich tyrosine kinase 2 (Pyk2).
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| GSK2256098 | FAK | 0.4 nM (Ki)[3] | ~1000-fold[1][4] | Highly selective for FAK[5] |
| FAK (cellular pY397) | 8.5 nM (U87MG cells)[6][7] | |||
| 12 nM (A549 cells)[6][7] | ||||
| 15 nM (OVCAR8 cells)[6][7] | ||||
| This compound | FAK | 1.5 nM (IC50)[2][8] | ~10-fold[2] | Some Cyclin-Dependent Kinases (CDKs)[2][9] |
| Pyk2 | 13-14 nM (IC50)[2][10] | |||
| FAK (cellular pY397) | 5 nM (IC50)[2][8] |
Mechanism of Action: Targeting the FAK Signaling Cascade
Both inhibitors function by targeting the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation.[6][11] By preventing this phosphorylation, they effectively block the recruitment of Src family kinases and the subsequent activation of downstream signaling pathways, including PI3K/Akt and ERK/MAPK, which are integral to cell survival, proliferation, migration, and invasion.[12]
References
- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
Validating FAK as the Primary Target of PF-562271 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental data to validate Focal Adhesion Kinase (FAK) as the primary target of PF-562271 hydrochloride. We offer a comparative overview of its performance against alternative FAK inhibitors, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound and FAK
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently associated with tumor progression and metastasis, making it a compelling target for cancer therapy. This compound is a potent, ATP-competitive, and reversible small molecule inhibitor designed to target FAK.[1][2] This guide delves into the experimental evidence that substantiates FAK as the primary pharmacological target of this compound.
Quantitative Comparison of Kinase Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The data consistently demonstrates high affinity for FAK with notable, though lesser, activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).
| Inhibitor | FAK IC50 / Ki | Pyk2 IC50 | Other Notable Kinase Inhibition (<100-fold selectivity) | Reference |
| This compound | 1.5 nM (IC50) | 13 nM (IC50) | CDK2/E, CDK5/p35, CDK1/B, CDK3/E (30-120 nM) | [3][4] |
| Defactinib (VS-6063) | <0.6 nM (IC50) | <0.6 nM (IC50) | Dual FAK/Pyk2 inhibitor | [5] |
| GSK2256098 | 0.4 nM (Ki) | >400 nM (Ki) | Highly selective for FAK | [6][7] |
Experimental Validation of FAK as the Primary Target
The validation of FAK as the primary target of this compound relies on a combination of biochemical and cell-based assays that demonstrate its ability to specifically inhibit FAK activity and downstream signaling pathways.
FAK Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and the point at which PF-562271 exerts its inhibitory effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF-562271 | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PF-562271 Hydrochloride: A Kinase Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity profile of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), with other kinases. The information presented is supported by experimental data to aid in the evaluation of its suitability for various research applications.
This compound is a well-documented inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Its efficacy in preclinical models has positioned it as a valuable tool for cancer research.[2][3] However, a comprehensive understanding of its off-target effects is critical for interpreting experimental results and predicting potential in vivo consequences.
Kinase Inhibition Profile of PF-562271
PF-562271 demonstrates high potency against its primary target, FAK, with a reported IC50 value of 1.5 nM in cell-free assays.[1][4][5][6][7] Its selectivity has been evaluated against a broad panel of kinases, revealing a favorable profile with significant selectivity over most kinases.
The most notable cross-reactivity is observed with Proline-rich Tyrosine Kinase 2 (Pyk2), a kinase highly related to FAK, for which PF-562271 is approximately 10-fold less potent.[4][5][7] Beyond Pyk2, the primary off-target interactions are with a subset of cyclin-dependent kinases (CDKs).[4][5][8]
The following table summarizes the inhibitory activity of PF-562271 against its primary target and key off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FAK |
| FAK | 1.5 | 1 |
| Pyk2 | 13 - 14 | ~8.7 - 9.3 |
| CDK2/Cyclin E | 30 - 120 | 20 - 80 |
| CDK5/p35 | 30 - 120 | 20 - 80 |
| CDK1/Cyclin B | 30 - 120 | 20 - 80 |
| CDK3/Cyclin E | 30 - 120 | 20 - 80 |
Data compiled from multiple sources.[1][4][5][6][7][8]
It is important to note that while PF-562271 exhibits inhibitory activity against these CDKs in recombinant enzyme assays, higher concentrations (in the micromolar range) are often required to observe effects on cell cycle progression in cell-based assays.[6][8] For most other kinases tested, PF-562271 displays over 100-fold selectivity.[1][4][5]
Experimental Protocols
The determination of the kinase inhibition profile of PF-562271 typically involves in vitro kinase assays. A general methodology for such an assay is outlined below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 against a specific kinase.
Materials:
-
Purified, activated kinase (e.g., FAK kinase domain)
-
Kinase substrate (e.g., a random peptide polymer like poly(Glu, Tyr))
-
Adenosine triphosphate (ATP)
-
This compound (serially diluted)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)
-
Assay plates (e.g., 96-well or 384-well plates)
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)
-
Plate reader for signal detection
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of PF-562271 in the kinase reaction buffer. Prepare a solution containing the kinase and its substrate in the same buffer. Prepare a separate ATP solution.
-
Kinase Reaction: To the wells of the assay plate, add the PF-562271 dilutions. Subsequently, add the kinase/substrate mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the extent of substrate phosphorylation. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate. The signal generated is proportional to the kinase activity.
-
Data Analysis: Plot the measured kinase activity against the concentration of PF-562271. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing the Impact of PF-562271 on FAK Signaling
Focal Adhesion Kinase is a central node in signaling pathways that control cell behavior. The following diagram illustrates a simplified representation of the FAK signaling pathway and the inhibitory action of PF-562271.
Caption: Inhibition of FAK by PF-562271 blocks downstream signaling pathways.
This workflow diagram illustrates the general steps involved in assessing the cross-reactivity of a kinase inhibitor.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
The Synergistic Potential of PF-562271 Hydrochloride in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance treatment efficacy. In this context, targeting the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell survival, proliferation, and migration, has emerged as a promising approach. PF-562271 hydrochloride, a potent and selective inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), has demonstrated significant antitumor activity in preclinical models and is under clinical investigation. This guide provides a comprehensive comparison of the efficacy of PF-562271 in combination with conventional chemotherapy, supported by experimental data and detailed methodologies.
Quantitative Analysis of Combination Efficacy
The synergistic effect of PF-562271 with chemotherapy has been evaluated in various cancer models. The following table summarizes key quantitative data from preclinical studies, highlighting the enhanced antitumor effects of the combination therapy compared to monotherapy.
| Cancer Type | Combination Agent | Model System | Key Efficacy Data | Reference |
| Glioblastoma | Temozolomide (TMZ) | Primary human GBM cell lines & C57BL/6-GL261 mouse model | Cell Viability (72h): PF-562271 (10-11% dead cells), TMZ (29-60% dead cells), Combination (48-80% dead cells). Tumor Proliferation (Ki67 staining in vivo): TMZ (52% reduction), Combination (97% reduction). Animal Survival: 15% increase in median survival with combination vs. TMZ alone. | [1] |
| Pancreatic Ductal Adenocarcinoma (PDA) | Gemcitabine | Orthotopic mouse model (MPanc-96 & MAD08-608 cells) | Tumor Size Reduction: PF-562271 (59% ± 15%), Gemcitabine (60% ± 11%). Combination was not significantly different from single agents in this study. However, only PF-562271 significantly decreased tumor-associated macrophages and fibroblasts. | [2][3] |
| Prostate Cancer | - (Monotherapy) | Subcutaneous & metastatic mouse xenograft models (PC3M-luc-C6 cells) | Tumor Growth Inhibition (subcutaneous, 2 weeks): 62% with PF-562271 vs. control. Metastasis Model (18 days): 2,854% change from baseline with PF-562271 vs. 14,190% for vehicle. | [4] |
| Osteosarcoma | - (Monotherapy) | Human osteosarcoma cell lines & mouse xenograft model | Cell Viability (72h): Dose-dependent inhibition of growth in multiple cell lines (e.g., 143B, MG63) with IC50 values in the low micromolar range. In Vivo: Dramatically reduced tumor volume, weight, and angiogenesis. | [5] |
Deciphering the Mechanism: The FAK Signaling Pathway
PF-562271 exerts its effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in its activation.[2][3][6][7][8] This blockade disrupts downstream signaling cascades that promote cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and ERK/MAPK pathways.[5][9] When combined with chemotherapy, PF-562271 can counteract the anti-apoptotic signals that are often upregulated in response to cytotoxic agents, leading to a more profound and sustained therapeutic effect.[1] For instance, in glioblastoma models, temozolomide treatment was found to increase the phosphorylation of Pyk2 and FAK, an effect that was reversed by PF-562271.[1]
Experimental Protocols: A Methodological Overview
The evaluation of PF-562271's efficacy in combination with chemotherapy involves a series of in vitro and in vivo experiments. Below are generalized protocols for key assays mentioned in the literature.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of PF-562271, chemotherapy, and their combination.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of PF-562271, the chemotherapeutic agent, or a combination of both.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, WST, or CellTiter-Glo, which measure metabolic activity.
-
For proliferation, assays like BrdU incorporation or Ki67 staining can be employed to measure DNA synthesis or the expression of proliferation markers, respectively.
-
The half-maximal inhibitory concentration (IC50) is calculated for each agent, and synergy is often determined using the combination index (CI) method of Chou and Talalay.
-
Western Blotting for Phospho-FAK Analysis
-
Objective: To confirm the on-target effect of PF-562271 by measuring the phosphorylation status of FAK.
-
Methodology:
-
Cells are treated with PF-562271 for a defined period.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (e.g., p-FAK Y397) and total FAK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-FAK to total FAK is quantified to assess the degree of inhibition.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically injected with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, PF-562271 alone, chemotherapy alone, combination).
-
Treatments are administered according to a predefined schedule and dosage.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki67), apoptosis (cleaved caspase-3), and angiogenesis (CD31) markers.
-
Alternatives and Comparative Landscape
While PF-562271 is a well-characterized FAK inhibitor, several other small molecules targeting FAK have been developed and are in various stages of preclinical and clinical evaluation. A comparative overview is essential for selecting the most appropriate tool for a specific research question.
| FAK Inhibitor | Key Features | Selectivity | Clinical Development Status |
| PF-562271 | Potent, ATP-competitive, reversible inhibitor of FAK and Pyk2. | IC50: FAK = 1.5 nM, Pyk2 = 14 nM (~10-fold selectivity for FAK).[8] | Phase I/II trials completed.[6][10][11][12] |
| Defactinib (VS-6063) | Potent inhibitor of FAK and Pyk2. | Dual FAK/Pyk2 inhibitor.[13] | In clinical trials, often in combination with other targeted therapies or immunotherapy.[10][14] |
| GSK2256098 | Selective FAK inhibitor. | Highly selective for FAK.[13] | Has been in clinical trials.[10] |
| BI 853520 | FAK inhibitor. | - | Has been in clinical trials.[10] |
The choice of inhibitor may depend on the specific context of the study. For instance, if the goal is to specifically interrogate the role of FAK with minimal off-target effects on Pyk2, a more selective inhibitor like GSK2256098 might be preferred. Conversely, if dual inhibition of FAK and Pyk2 is desired, defactinib or PF-562271 would be suitable choices.
Conclusion and Future Directions
The combination of this compound with conventional chemotherapy represents a compelling strategy to enhance antitumor efficacy. Preclinical data strongly suggest a synergistic relationship in various cancer models, primarily by overcoming resistance mechanisms mediated by the FAK signaling pathway. While clinical trial results have shown manageable toxicity and some cytostatic effects, further studies are needed to identify patient populations who would benefit most from this combination approach.[10] Future research should focus on elucidating predictive biomarkers and exploring novel combinations with other targeted agents and immunotherapies to fully realize the therapeutic potential of FAK inhibition in cancer treatment.
References
- 1. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. npcf.us [npcf.us]
- 12. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FAK Inhibitors in Pancreatic Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various Focal Adhesion Kinase (FAK) inhibitors investigated in the context of pancreatic cancer. It offers a summary of their performance based on available experimental data, details on experimental methodologies, and visualizations of key biological pathways and workflows.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in pancreatic ductal adenocarcinoma (PDAC), correlating with poor prognosis.[1][2] FAK plays a crucial role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes implicated in cancer progression, including proliferation, survival, migration, and invasion.[3][4] This central role in tumorigenesis has positioned FAK as a promising therapeutic target in pancreatic cancer. A variety of small molecule FAK inhibitors have been developed and evaluated in both preclinical and clinical settings. This guide provides a comparative overview of several of these inhibitors to aid in research and development efforts.
Performance of FAK Inhibitors: In Vitro Efficacy
The in vitro potency of FAK inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50) for cell viability in various pancreatic cancer cell lines. The following table summarizes the available IC50 data for several FAK inhibitors. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Pancreatic Cancer Cell Line | IC50 (µM) | Reference |
| Defactinib (VS-6063) | PANC-1 | ~2.0-5.0 | [3] |
| MIA PaCa-2 | ~2.0-5.0 | [3] | |
| AsPC-1 | ~2.0-5.0 | [3] | |
| BxPC-3 | ~2.0-5.0 | [3] | |
| VS-4718 | PANC-1 | 1.23 | [5] |
| PSN-1 | 3.99 | [5] | |
| MIA PaCa-2 | >5 (Resistant) | [5] | |
| GSK2256098 | L3.6pL | Dose-dependent decrease in viability (0.1-10 µM) | [6] |
| PANC-1 | Less sensitive than L3.6pL | [6] | |
| IN10018 (BI 853520) | KPC cells | Enhanced antitumor response to radiation | [7] |
| Y15 | PANC-1 | Dose-dependent decrease in viability starting at 1 µM | [8] |
| AMP945 (Narmafotinib) | MDA-MB-231 (Breast Cancer) | IC50 for pFAK inhibition = 7 nM; Cellular IC50 = 2.7 µM | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of FAK inhibitors and the experimental approaches used for their evaluation, the following diagrams are provided in Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK inhibition radiosensitizes pancreatic ductal adenocarcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical, Molecular and Genetic Validation of a Murine Orthotopic Xenograft Model of Pancreatic Adenocarcinoma Using Fresh Human Specimens | PLOS One [journals.plos.org]
In Vivo Efficacy of PF-562271 and Other FAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical mediator in cancer progression, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression is linked to poor prognosis in various malignancies, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of the in vivo efficacy of PF-562271, a potent FAK inhibitor, with other notable FAK inhibitors such as Defactinib (VS-6063) and GSK2256098. The comparison is supported by experimental data from preclinical studies, offering valuable insights for researchers in the field of oncology drug development.
Comparative In Vivo Efficacy of FAK Inhibitors
The following table summarizes the in vivo anti-tumor effects of PF-562271 and other FAK inhibitors across different cancer models. The data highlights the tumor growth inhibition (TGI) and other relevant endpoints observed in these studies.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| PF-562271 | Pancreatic Ductal Adenocarcinoma (PDA) | Orthotopic Murine Model | 33 mg/kg, twice daily | Reduced tumor growth, invasion, and metastases.[1][2][3][4] | [1][2][3][4] |
| PF-562271 | Prostate Cancer (PC3M-luc-C6) | Subcutaneous Xenograft | 25 mg/kg, PO BID, 5x/wk | 62% tumor growth inhibition compared to control after 2 weeks.[5] | [5] |
| PF-562271 | Prostate Cancer (PC3M-luc-C6) | Metastasis Xenograft Model | 25 mg/kg, PO BID, 5x/wk | 2,854% change from baseline in bioluminescent signal vs. 14,190% for vehicle after 18 days.[5] | [5] |
| PF-562271 | Osteosarcoma | Xenograft | Not Specified | Dramatically reduced tumor volume and weight.[6] | [6] |
| Defactinib (VS-6063) | KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) | Xenograft and Transgenic Models | Not Specified | Demonstrated tumor inhibition and prolonged survival.[7] | [7] |
| Defactinib (VS-6063) | Ovarian Cancer (TOV-21G) | Immunodeficient Mice | Not Specified | Prevented tumor initiation when used alone or in combination with paclitaxel.[8][9] | [8][9] |
| Defactinib (VS-6063) | Prostate Cancer (PC3) | Xenograft | Not Specified | Co-treatment with docetaxel caused greater inhibition of xenograft growth compared to monotherapy.[10] | [10] |
| GSK2256098 | Ovarian Cancer (SKOV3-IP1) | Orthotopic Mouse Model | 75 mg/kg | 58% decrease in mean tumor weight compared to control.[11] | [11] |
| GSK2256098 | Glioblastoma (U87MG) | Subcutaneous Xenograft | Not Specified | Dose- and time-dependent inhibition of pFAK.[12] | [12] |
FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a docking site for Src family kinases. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration. FAK inhibitors, such as PF-562271, Defactinib, and GSK2256098, act as ATP-competitive inhibitors, preventing the autophosphorylation of FAK and thereby blocking its downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments cited in this guide.
Orthotopic Pancreatic Cancer Model (for PF-562271)
-
Cell Line: Human pancreatic cancer cell lines (e.g., MPanc-96).[3]
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma).[13]
-
Tumor Implantation: Surgical implantation of tumor cells into the pancreas of the mice.[3]
-
Treatment: Once tumors are established, mice are treated with PF-562271 (e.g., 33 mg/kg, twice daily via oral gavage) or vehicle control.[3]
-
Efficacy Evaluation: Tumor growth is monitored over time using imaging techniques (e.g., MRI). At the end of the study, tumors are excised, weighed, and analyzed for markers of proliferation, apoptosis, and metastasis.[3]
Subcutaneous Xenograft Model (for PF-562271 and GSK2256098)
-
Cell Lines: Human cancer cell lines such as prostate (PC3M-luc-C6) or glioblastoma (U87MG).[5][12]
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of a suspension of cancer cells into the flank of the mice.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the FAK inhibitor (e.g., PF-562271 at 25 mg/kg, PO BID) and the control group receives a vehicle.[5]
General Experimental Workflow
The following diagram illustrates a typical workflow for in vivo efficacy studies of FAK inhibitors.
Conclusion
The preclinical data presented in this guide demonstrates that PF-562271 and other FAK inhibitors, such as Defactinib and GSK2256098, exhibit significant anti-tumor efficacy across a range of cancer models. These inhibitors effectively reduce tumor growth, invasion, and metastasis by targeting the FAK signaling pathway. While direct comparative studies are limited, the available data suggests that FAK inhibition is a promising therapeutic strategy. The choice of a specific inhibitor for further research will depend on the cancer type, the specific experimental questions, and the desired pharmacological profile. The provided experimental protocols and workflow diagrams serve as a valuable resource for designing and conducting future in vivo studies in this area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of PF-562271 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of PF-562271 hydrochloride, a focal adhesion kinase (FAK) inhibitor used in research.
I. Risk Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Although PF-562271 besylate is not classified as hazardous, it is prudent to handle the hydrochloride salt with care.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Lab Coat: To protect clothing and skin.
| Hazard Consideration | Recommended Action |
| Contact | Wear appropriate PPE (gloves, eye protection, lab coat). |
| Ingestion/Inhalation | Handle in a well-ventilated area. Avoid creating dust. |
II. Disposal of Solid this compound
For small quantities of solid this compound, direct disposal as non-hazardous waste is generally acceptable, in line with institutional and local regulations.
Step-by-Step Procedure:
-
Segregation: Ensure that the solid waste is not mixed with any hazardous materials.
-
Containment: Place the solid this compound in a clearly labeled, sealed container.
-
Labeling: The label should clearly identify the contents as "Non-Hazardous Waste: this compound."
-
Disposal: Dispose of the container in the designated non-hazardous solid waste stream for the laboratory, which is typically collected by the institution's environmental health and safety (EHS) department.
III. Disposal of this compound Solutions
Aqueous solutions of this compound, if deemed non-hazardous by your institution, may be suitable for drain disposal, provided they meet local wastewater regulations.
Step-by-Step Procedure:
-
Neutralization (if necessary): Check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: Dilute the solution with a large volume of water (at least 20 times the volume of the solution).
-
Drain Disposal: Pour the diluted solution down the drain, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.
Important Note: Always consult your institution's EHS guidelines before disposing of any chemical down the drain. Some municipalities have stricter regulations.
IV. Disposal of Contaminated Materials and Empty Containers
Proper disposal of materials that have come into contact with this compound is essential to prevent cross-contamination.
Procedure for Contaminated Materials (e.g., gloves, paper towels):
-
Segregation: Collect all contaminated materials in a designated waste bag.
-
Labeling: Clearly label the bag as "Non-Hazardous Waste."
-
Disposal: Dispose of the bag in the laboratory's non-hazardous solid waste stream.
Procedure for Empty Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collection of Rinsate: Collect the rinsate and dispose of it as a dilute aqueous solution (see Section III).
-
Defacing: Deface or remove the original label to prevent misuse.
-
Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream.
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific waste disposal protocols and local regulations. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
Personal protective equipment for handling PF-562271 hydrochloride
Essential Safety and Handling Guide for PF-562271 Hydrochloride
This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that PF-562271 is a potent kinase inhibitor, adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.[1] Note that a specific Safety Data Sheet (SDS) for this compound was not available; this guidance is based on the SDS for PF-562271 besylate and general safety protocols for handling potent kinase inhibitors.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended; consider double-gloving for added protection.[3][4] Gloves should be regularly inspected for tears or punctures.[4] | Provides a robust barrier against skin contact and absorption.[3] |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes.[4] | Protects eyes from splashes and aerosols.[3] |
| Body Protection | Laboratory coat or gown | A disposable, low-permeability fabric with long sleeves and tight-fitting cuffs is preferred.[3] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization.[1][4] | Prevents inhalation of the compound, which can be a primary route of exposure.[1][3] |
| Face Protection | Face shield | Should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[1][4] | Protects against splashes and aerosolized particles entering the eyes or face.[1] |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure risk when handling this compound. All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of dust.[4]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is correctly donned.[4] Prepare a designated workspace and have a spill kit readily available.
-
Weighing : When weighing the solid form of the compound, do so within the containment of a fume hood or biological safety cabinet on a tared weigh boat to minimize the dispersion of powder.[3]
-
Dissolving : When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[4] this compound is soluble in DMSO.[5]
-
Storage : Store the solid powder at 4°C, desiccated. DMSO solutions can be stored at -20°C for longer shelf life.[6]
-
Transporting : When moving the compound, ensure it is in a sealed, clearly labeled container.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Waste | Unused compound, contaminated gloves, gowns, weigh boats, pipette tips | A designated, sealed, and labeled hazardous waste container.[1] | High-temperature incineration by a certified hazardous waste management company.[1] |
| Liquid Waste | Unused or expired stock solutions, contaminated solvents | A labeled, leak-proof hazardous liquid waste container.[1] | Incineration by a certified hazardous waste management company.[1] |
| Sharps Waste | Needles and syringes | A puncture-proof, labeled sharps container designated for hazardous waste.[1] | Autoclaving followed by incineration or as per institutional protocol.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for the desired volume of 10 mM solution (Molecular Weight: 543.95 g/mol ).[5]
-
In a chemical fume hood, weigh the calculated amount of this compound into a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.[5]
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualized Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
